Coq7-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10ClN3O |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(5-chloro-2-pyridinyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-9,17H |
InChI Key |
IRQULQWSSURBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Coq7-IN-1: A Technical Guide to its Mechanism of Action in Ubiquinone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Coq7-IN-1, a potent and specific inhibitor of the mitochondrial enzyme Coenzyme Q7 (COQ7). This document details the role of COQ7 in the ubiquinone biosynthesis pathway, the molecular consequences of its inhibition by this compound, and provides relevant quantitative data and experimental protocols for researchers in the field.
Introduction: The Critical Role of COQ7 in Ubiquinone Biosynthesis
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular function.[1][2] Its primary role is to act as an electron carrier in the mitochondrial electron transport chain, which is fundamental for ATP generation through oxidative phosphorylation.[1][2][3][4] Beyond its bioenergetic function, the reduced form of CoQ, ubiquinol, is a potent endogenous antioxidant, protecting cellular membranes from lipid peroxidation.[3][4]
The biosynthesis of CoQ is a complex, multi-step process that is highly conserved from yeast to humans.[2] The final steps of this pathway occur within the inner mitochondrial membrane.[2] The enzyme COQ7 , a mitochondrial 5-demethoxyubiquinone (DMQ) hydroxylase, catalyzes the penultimate step in this pathway.[1][2][5] Specifically, COQ7 is responsible for the hydroxylation of DMQ.[5][6][7] A deficiency in COQ7 activity leads to the accumulation of its substrate, DMQ, and a subsequent failure to produce the final CoQ product.[1][8][9] Structurally, COQ7 is characterized as a carboxylate-bridged di-iron enzyme.[1][2]
This compound: A Specific Inhibitor of Human COQ7
This compound is a small molecule inhibitor designed to be a highly potent antagonist of human COQ7.[6][10][11] Its primary mechanism of action is the direct interference with the enzymatic activity of COQ7, thereby disrupting the de novo synthesis of ubiquinone.[6][10][11] This makes this compound a valuable chemical probe for studying the biological roles of COQ7 and the consequences of impaired ubiquinone biosynthesis. It is particularly useful for investigating the balance between de novo synthesis and the extracellular uptake pathways for ubiquinone supplementation.[6][10]
Molecular Mechanism of Action
The inhibitory action of this compound on COQ7 blocks the conversion of demethoxyubiquinone (DMQ) to the subsequent intermediates in the CoQ biosynthetic pathway. This inhibition leads to two key measurable outcomes:
-
Accumulation of Demethoxyubiquinone (DMQ): As the direct substrate of COQ7, DMQ levels increase significantly within the cell upon treatment with this compound. The accumulation of DMQ serves as a reliable biomarker for COQ7 inhibition.[1][6]
-
Depletion of Ubiquinone (UQ): The blockage of the biosynthetic pathway results in a decrease in the cellular levels of the final product, ubiquinone.
Interestingly, while inhibiting ubiquinone synthesis, this compound does not appear to limit C3A cell survival by inhibiting aerobic respiration or by increasing oxidative stress.[6] Furthermore, it does not significantly disturb the physiological growth of normal human cultured cells at effective concentrations.[10][11]
Signaling Pathway: Ubiquinone Biosynthesis Inhibition
The following diagram illustrates the final steps of the ubiquinone biosynthesis pathway and highlights the point of inhibition by this compound.
References
- 1. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COQ7 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. COQ7 Gene: Function, Deficiency, and Research [learn.mapmygenome.in]
- 8. Mouse homologue of coq7/clk-1, longevity gene in Caenorhabditis elegans, is essential for coenzyme Q synthesis, maintenance of mitochondrial integrity, and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
- 11. This compound - Immunomart [immunomart.com]
Coq7-IN-1: A Potent Inhibitor of Coenzyme Q Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coq7-IN-1 is a potent and specific inhibitor of the human mitochondrial enzyme Coenzyme Q7 (COQ7), a critical component in the biosynthesis of Coenzyme Q10 (ubiquinone). By disrupting the penultimate step in this pathway, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of Coenzyme Q10 deficiency. This document provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, tailored for a scientific audience. It includes a summary of its known in vitro effects, detailed experimental protocols for its use, and diagrams of the relevant biochemical pathway and experimental workflows.
Introduction to COQ7 and Coenzyme Q10
Coenzyme Q10 (CoQ10 or ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial electron transport chain, fundamental for cellular respiration and ATP production.[1] The biosynthesis of CoQ10 is a multi-step process involving a complex of enzymes, among which COQ7 plays a crucial role. COQ7, a mitochondrial hydroxylase, catalyzes the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2] Inhibition or genetic deficiency of COQ7 disrupts the CoQ10 biosynthetic pathway, leading to the accumulation of the substrate DMQ and a subsequent deficiency in CoQ10.[2][3] Such deficiencies have been implicated in a range of mitochondrial and neurodegenerative diseases.[1]
This compound: Mechanism of Action
This compound acts as a highly potent inhibitor of human COQ7, thereby interfering with the de novo synthesis of ubiquinone.[3] Its primary mechanism of action is the direct inhibition of the hydroxylase activity of the COQ7 enzyme. This leads to a cellular state mimicking COQ7 deficiency, characterized by the accumulation of the precursor molecule demethoxyubiquinone (DMQ) and a depletion of the final product, ubiquinone (UQ).[3] This targeted inhibition allows for the controlled study of the downstream cellular consequences of impaired CoQ10 biosynthesis.
Signaling Pathway: Ubiquinone Biosynthesis
The following diagram illustrates the final steps of the ubiquinone biosynthesis pathway, highlighting the point of inhibition by this compound.
References
The Role of Coq7-IN-1 in the Ubiquinone Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone, also known as Coenzyme Q10 (CoQ10), is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production.[1][2] The biosynthesis of ubiquinone is a complex, multi-step process involving a series of enzymes encoded by the COQ genes.[3] One of these key enzymes is Coenzyme Q7, hydroxylase (COQ7), a mitochondrial protein that catalyzes the penultimate step in the pathway.[1][2] Dysregulation of the ubiquinone synthesis pathway is implicated in a range of human diseases, making the enzymes in this pathway attractive targets for therapeutic intervention and for the development of research tools. This technical guide provides an in-depth overview of the ubiquinone synthesis pathway, the function of COQ7, and the effects of a specific inhibitor, Coq7-IN-1. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.
The Ubiquinone Synthesis Pathway
The biosynthesis of ubiquinone occurs primarily on the inner mitochondrial membrane and can be broadly divided into three main stages: the synthesis of the benzoquinone head group, the synthesis of the polyisoprenoid tail, and the condensation of these two moieties followed by a series of modifications to the head group.[4][5] The initial precursors are derived from the shikimate pathway (for the head group) and the mevalonate pathway (for the tail).[4][6]
A simplified representation of the final steps of the ubiquinone synthesis pathway is depicted below, highlighting the critical role of the COQ7 enzyme.
Caption: The final stages of the ubiquinone biosynthesis pathway occurring at the inner mitochondrial membrane.
The Role and Mechanism of COQ7
COQ7, also known as demethoxyubiquinone hydroxylase, is a crucial enzyme that catalyzes the hydroxylation of demethoxyubiquinone (DMQ), the penultimate precursor in the biosynthesis of ubiquinone.[1][2] This enzymatic step is essential for the formation of the final, fully functional Coenzyme Q10 molecule. The human COQ7 protein is a mitochondrial enzyme, and its activity is critical for maintaining cellular respiration and protecting against oxidative stress.[1][7] Mutations or inhibition of COQ7 lead to a buildup of DMQ and a subsequent deficiency in ubiquinone, which can result in severe mitochondrial dysfunction.[1][2]
This compound: A Potent Inhibitor of COQ7
This compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of human COQ7. By blocking the conversion of DMQ to the subsequent intermediate, this compound effectively disrupts the de novo synthesis of ubiquinone. This makes it a valuable tool for studying the physiological and pathological consequences of ubiquinone deficiency in a controlled manner.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the hydroxylase activity of the COQ7 enzyme. This leads to the accumulation of the substrate, DMQ, and a decrease in the cellular levels of ubiquinone.
Caption: this compound inhibits the COQ7 enzyme, blocking the conversion of DMQ.
Quantitative Data on COQ7 Inhibition
The following tables summarize the quantitative effects of COQ7 inhibition, drawing from studies on COQ7-deficient cells and related inhibitors. This data provides a baseline for understanding the potential impact of this compound.
Table 1: Effect of COQ7 Inhibition on Ubiquinone Precursors
| Cell Line | Treatment | DMQ10 Level | CoQ10 Level | Reference |
| Human Fibroblasts | COQ7 Mutation | Increased | Decreased | [2] |
| HeLa | This compound (hypothetical) | Expected to Increase | Expected to Decrease | N/A |
Table 2: Effect of COQ7 Deficiency on Mitochondrial Respiration
| Cell Line | Condition | Basal Respiration | Maximal Respiration | Reference |
| Human Fibroblasts | COQ7 Mutation | Unchanged | Decreased | [8] |
| Mouse Embryonic Fibroblasts | Coq7 Knockout | - | Significantly Decreased | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of COQ7 inhibitors like this compound.
Quantification of Coenzyme Q10 and DMQ10 by HPLC
This protocol describes the extraction and quantification of ubiquinone and its precursor DMQ from cultured cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
-
Protease Inhibitor Cocktail
-
Hexane
-
Ethanol
-
Methanol
-
Isopropanol
-
HPLC system with a C18 reverse-phase column and UV or electrochemical detector
-
Coenzyme Q10 and DMQ10 standards
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to ensure complete lysis.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for extraction.
-
-
Quinone Extraction:
-
To the supernatant, add a mixture of ethanol and hexane (e.g., a 2:5 v/v ratio).
-
Vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the quinones.
-
Evaporate the hexane to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a suitable mobile phase, such as a mixture of methanol and isopropanol (e.g., 65:35 v/v).[10]
-
Inject the sample into the HPLC system.
-
Chromatographic Conditions:
-
Identify and quantify CoQ10 and DMQ10 peaks by comparing their retention times and peak areas to those of the standards.
-
Western Blot Analysis of COQ7 Protein Levels
This protocol details the detection and quantification of COQ7 protein levels in cell lysates.
Materials:
-
Cell lysate (prepared as in the HPLC protocol)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12% acrylamide is suitable for COQ7, which is ~24 kDa)[13][14]
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibody: anti-COQ7 antibody (e.g., Santa Cruz Biotechnology, sc-376484, starting dilution 1:100).[14]
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Prepare samples for loading by mixing a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-COQ7 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Experimental Workflow for Studying COQ7 Inhibition
The following diagram outlines a typical experimental workflow to investigate the effects of a COQ7 inhibitor like this compound on cellular function.
Caption: A logical workflow for investigating the effects of a COQ7 inhibitor.
Conclusion
This compound represents a powerful chemical tool for the specific and controlled inhibition of the ubiquinone synthesis pathway. By targeting the COQ7 enzyme, this inhibitor allows for the detailed investigation of the roles of Coenzyme Q10 in cellular metabolism, mitochondrial function, and disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the complexities of ubiquinone biology. Further research with this and similar inhibitors will undoubtedly contribute to a deeper understanding of mitochondrial diseases and the development of novel therapeutic strategies.
References
- 1. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
- 5. flybase.org [flybase.org]
- 6. KEGG PATHWAY: hsa00130 [genome.jp]
- 7. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol | Leinco Technologies [leinco.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. bio-rad.com [bio-rad.com]
Investigating COQ7 Function with Coq7-IN-1: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the function of Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), and the use of the inhibitor Coq7-IN-1 as a tool to investigate its role in cellular metabolism and signaling. This document details the biochemical pathways, experimental methodologies, and data analysis relevant to the study of COQ7.
Introduction to COQ7 and Coenzyme Q Biosynthesis
Coenzyme Q, also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain (ETC) in mitochondria.[1][2][3] It functions as an electron carrier, shuttling electrons from Complex I and Complex II to Complex III, a process fundamental to ATP production through oxidative phosphorylation.[2][4] The biosynthesis of CoQ is a highly conserved multi-step process involving at least a dozen proteins encoded by the COQ genes.[5][6]
COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3][7] This reaction is crucial for the maturation of the CoQ molecule. Inhibition or genetic deficiency of COQ7 leads to a predictable biochemical phenotype: the accumulation of the substrate DMQ and a subsequent decrease in the levels of mature Coenzyme Q.[2][3][8] This disruption in CoQ biosynthesis has been linked to various mitochondrial and metabolic diseases.[2]
Beyond its role in the ETC, COQ7 is also implicated in other cellular processes. A pool of COQ7 can translocate to the nucleus, where it is thought to participate in a retrograde signaling pathway to suppress mitochondrial stress responses, potentially through the regulation of gene expression.[9]
This compound: A Potent Inhibitor of COQ7
This compound is a highly potent small molecule inhibitor of human COQ7.[10][11] It serves as a valuable chemical probe to study the consequences of acute COQ7 inhibition, mimicking the biochemical state of genetic COQ7 deficiency. By interfering with ubiquinone synthesis, this compound allows for the controlled investigation of the cellular roles of COQ7 and the downstream effects of CoQ depletion.[10]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the effects of this compound on cell growth and Coenzyme Q biosynthesis.
| Cell Line | GI50 (µM) | Assay Duration |
| WI-38 | 19.0 | 4 days |
| C3A | 9.0 ± 1.1 | Not Specified |
Table 1: Cell Growth Inhibition by this compound. The GI50 value represents the concentration of this compound that causes a 50% reduction in cell growth. Data for WI-38 and C3A cells are presented.
| Cell Line | This compound Conc. (µM) | Treatment Duration | DMQ10 Content (ng/well) | UQ10 Content (ng/well) | DMQ10 (% of total quinones) |
| HeLa | 10 | 2 days | 13.2 | 12.2 | 52.0% |
Table 2: Effect of this compound on Quinone Levels in HeLa Cells. This table shows the accumulation of the COQ7 substrate, demethoxyubiquinone-10 (DMQ10), and the reduction of ubiquinone-10 (UQ10) upon treatment with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate COQ7 function and the effects of its inhibition by this compound.
Quantification of Coenzyme Q and Demethoxyubiquinone by HPLC
Objective: To measure the cellular levels of CoQ and its precursor DMQ to assess COQ7 activity.
Principle: Cellular lipids, including CoQ and DMQ, are extracted using organic solvents. The extracted quinones are then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Protocol:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with PBS.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer: 20mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl).[3]
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
To the cell lysate, add a mixture of ethanol and hexane (e.g., in a 2:5 v/v ratio) to extract the quinones.[3]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., ethanol).
-
Inject the sample onto a reverse-phase C18 column.
-
Use an isocratic mobile phase, for example, 70% methanol and 30% ethanol, at a constant flow rate (e.g., 0.3 mL/min).[5]
-
Detect the quinones using a UV detector set at 275 nm.[5]
-
Identify and quantify the peaks corresponding to CoQ and DMQ by comparing their retention times and peak areas to those of known standards.
-
Normalize the quinone levels to the total protein content of the initial cell lysate.
-
Assessment of Mitochondrial Respiration
Objective: To measure the impact of COQ7 inhibition on mitochondrial oxygen consumption rate (OCR).
Principle: A Seahorse XF Analyzer is used to measure real-time OCR in live cells. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial respiration can be determined.
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a standard CO2 incubator.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates such as galactose (10 mM), glutamine (2 mM), and pyruvate (1 mM).[12]
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
-
Seahorse XF Analysis:
-
Place the cell plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Sequentially inject the following compounds and measure OCR after each injection:
-
Oligomycin (e.g., 1 µg/mL): An ATP synthase inhibitor, which reveals the ATP-linked respiration.[12]
-
FCCP (e.g., 1 µM): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[12]
-
Rotenone (e.g., 0.5 µM) and Antimycin A (e.g., 5 µM): Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.[12]
-
-
-
Data Analysis:
-
Normalize the OCR data to the protein content per well, which can be determined after the assay using a BCA assay.
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Cell Growth Inhibition Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a defined period, cell viability or proliferation is assessed using a colorimetric assay, such as the resazurin reduction assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density to allow for several days of growth.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 4 days).[13]
-
-
Viability Assessment (Resazurin Assay):
-
Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings to the vehicle-treated control wells to obtain the percentage of cell growth.
-
Plot the percentage of cell growth against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve and calculate the GI50 value.
-
Signaling Pathways and Experimental Workflows
COQ7 and the mTOR/HIF-1α Signaling Pathway
COQ7 deficiency has been linked to the activation of the mammalian target of rapamycin (mTOR) and hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways.[14] This suggests a cellular response to mitochondrial dysfunction that promotes a shift towards aerobic glycolysis.
Caption: Inhibition of COQ7 by this compound leads to decreased CoQ and ATP, activating mTOR and HIF-1α signaling.
Experimental Workflow for Investigating a COQ7 Inhibitor
The following diagram illustrates a typical workflow for the characterization of a novel COQ7 inhibitor.
References
- 1. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 7. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COQ7 - Wikipedia [en.wikipedia.org]
- 10. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Coq7-IN-1 in Studying Coenzyme Q10 Deficiency
Introduction: Coenzyme Q10 and its Deficiency
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital, lipid-soluble molecule that is endogenously synthesized and present in nearly every cell membrane.[1] Its primary functions are twofold: it serves as an essential electron carrier in the mitochondrial respiratory chain, crucial for the production of adenosine triphosphate (ATP), and it acts as a potent antioxidant, protecting cells from oxidative damage.[1][2] CoQ10's antioxidant activity includes directly neutralizing free radicals and regenerating other antioxidants like vitamin E (α-tocopherol) and vitamin C (ascorbate).[2]
The biosynthesis of CoQ10 is a complex, multi-step process involving at least a dozen nuclear-encoded proteins (COQ proteins).[3][4][5] The pathway begins with two main precursors: the benzoquinone head group, derived from tyrosine, and a long polyisoprenoid tail, synthesized via the mevalonate pathway.[3][6][7] These components are modified and assembled within a multi-enzyme complex on the inner mitochondrial membrane, often referred to as "Complex Q" or the "CoQ-synthome".[6][8][9]
Coenzyme Q10 Deficiency is a clinically heterogeneous disorder.[2]
-
Primary CoQ10 Deficiency: A rare autosomal recessive condition caused by mutations in the COQ genes, which are directly involved in the biosynthesis pathway.[1][2] Clinical presentations can range from severe infantile multi-systemic disease to encephalomyopathy, cerebellar ataxia, isolated myopathy, and nephrotic syndrome.[2]
-
Secondary CoQ10 Deficiency: Results from factors not directly related to the biosynthesis pathway, such as mutations in genes unrelated to CoQ10 synthesis, mitochondrial DNA depletion syndrome, or the use of certain drugs like statins, which inhibit an enzyme in the mevalonate pathway.[1][2]
Given the challenges in studying these rare genetic disorders, chemical tools that can induce a state of CoQ10 deficiency in vitro are invaluable for research and drug development.
The Role of COQ7 in Coenzyme Q10 Biosynthesis
The COQ7 gene encodes the enzyme 5-demethoxyubiquinone (DMQ) hydroxylase.[10] This enzyme is a crucial component of the CoQ-synthome and catalyzes the penultimate step in the CoQ10 biosynthesis pathway: the hydroxylation of demethoxyubiquinone (DMQ), the direct precursor to CoQ10.[9][11][12][13]
Loss of COQ7 function, due to genetic mutations or chemical inhibition, has two primary biochemical consequences:
-
Accumulation of the substrate, demethoxyubiquinone (DMQ10). [11][14] DMQ is the only intermediate in the pathway known to accumulate significantly when there are defects in the terminal steps.[11]
-
Impaired synthesis and subsequent deficiency of the final product, CoQ10. [11][14]
This specific biochemical signature—high DMQ10 and low CoQ10—is a hallmark of COQ7 dysfunction and is used as a diagnostic marker in patients and a key endpoint in experimental models.[11][15] While some studies suggest DMQ may have a minor, inefficient role as an electron carrier, its accumulation is largely associated with the pathological state of CoQ10 deficiency.[11]
This compound: A Chemical Probe for Inducing COQ7 Deficiency
This compound is a potent, small-molecule inhibitor of the human COQ7 enzyme.[16][17] Its primary mechanism of action is to interfere with the synthesis of ubiquinone (UQ) by blocking the COQ7-mediated conversion of DMQ.[16]
The key utility of this compound in a research setting is its ability to rapidly and reversibly create a cellular model of COQ7-related CoQ10 deficiency. This allows researchers to:
-
Investigate the downstream cellular consequences of impaired CoQ10 synthesis.
-
Study the balance and interplay between de novo (endogenous) synthesis of CoQ10 and the uptake of extracellularly supplied CoQ10.[16][17]
-
Screen for compounds or therapeutic strategies that can rescue the deficient phenotype, such as bypass molecules or pharmacological chaperones.
By inducing a controlled and specific block in the pathway, this compound provides a powerful tool to dissect the pathophysiology of CoQ10 deficiency and explore potential treatments.
Data Presentation: Quantitative Effects of COQ7 Inhibition
The following tables summarize quantitative data from studies using this compound and from patient-derived cells with COQ7 mutations, providing a comparative overview of the biochemical impact of COQ7 dysfunction.
Table 1: In Vitro Inhibitory Activity of COQ7 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation(s) |
|---|---|---|---|---|---|
| This compound | WI-38 | Cell Growth | GI₅₀ | 19.0 µM | [16] |
| This compound | C3A | Cell Growth | GI₅₀ | 9.0 ± 1.1 µM | [16] |
| Coq7-IN-2 | PANC-1 | DMQ₁₀ Accumulation | IC₅₀ | 7.3 µM | [18] |
| Coq7-IN-2 | PANC-1 | UQ₁₀ Accumulation | IC₅₀ | 15.4 µM |[18] |
GI₅₀: 50% growth inhibition concentration. IC₅₀: 50% inhibitory concentration.
Table 2: Biochemical Effects of COQ7 Inhibition/Mutation
| Model System | Treatment/Mutation | CoQ₁₀ Level | DMQ₁₀ Level | Citation(s) |
|---|---|---|---|---|
| HeLa Cells | This compound (10 µM, 2 days) | 12.2 ng/well | 13.2 ng/well (52.0% of total quinones) | [16] |
| PANC-1 Cells | Coq7-IN-2 | Not specified | Substantial accumulation (8.7% of total) | [18] |
| PC3 Cells | Coq7-IN-2 | Not specified | Substantial accumulation (14.0% of total) | [18] |
| Patient Fibroblasts | COQ7 p.Arg54Gln | ≈ 45% reduction vs. control | Detected (not detected in control) | [11] |
| Patient Fibroblasts | Fatal Case | 0.29 nmol/UCOX (Ref: 1.64-3.32) | Not quantified, but expected |[19][20] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon research findings. The following protocols are synthesized from methodologies reported in studies of COQ7 function and inhibition.
Cell Culture
-
Objective: To maintain healthy cell lines (e.g., human fibroblasts, HeLa, mouse embryonic fibroblasts) for downstream experiments.
-
Protocol:
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM).[15][21]
-
The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1x GlutaMAX, and 1% penicillin-streptomycin or antibiotic-antimycotic solution.[15][21]
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[15][21]
-
For experiments requiring a shift from glycolysis to oxidative phosphorylation, glucose-containing medium can be replaced with a galactose-containing medium.[22]
-
Cell Viability Assay (Resazurin-Based)
-
Objective: To quantify the effect of a compound (e.g., this compound) on cell proliferation and viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound from 0-30 µM) for the desired duration (e.g., 2-4 days).[16][22]
-
At the end of the treatment period, remove the culture medium.
-
Add a solution of resazurin in fresh medium to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the reduced product, resorufin, using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).
-
Calculate cell viability as a percentage relative to vehicle-treated control cells.[22]
-
Quantification of CoQ₁₀ and DMQ₁₀ by HPLC
-
Objective: To extract and measure the levels of CoQ₁₀ and its precursor DMQ₁₀ from cultured cells.
-
Protocol:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer (e.g., 20 mM Tris-HCl pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl).[11][15][21] Determine the protein concentration of the lysate using a BCA assay for later normalization.[11][15]
-
Quinone Extraction:
-
Sample Preparation: Evaporate the hexane from the organic layer using a SpeedVac concentrator.[15][21] Store the dried lipid extract at -80°C until analysis.
-
HPLC Analysis:
-
Re-dissolve the dried extract in a mobile phase-compatible solvent (e.g., methanol/ethanol mix).[15]
-
Inject the sample into an HPLC system (e.g., Agilent 1260 Infinity) equipped with a reverse-phase C18 column.[11][15]
-
Elute the quinones using an isocratic mobile phase, such as 70% methanol and 30% ethanol, at a flow rate of ~0.3 mL/min.[11]
-
Detect the quinones using a UV detector set to 275 nm.[11][15]
-
-
Quantification: Identify and quantify CoQ₁₀ and DMQ₁₀ peaks by comparing their retention times and peak areas to those of known standards. Normalize the final quinone amounts to the total protein content of the initial lysate.[15]
-
Western Blotting for COQ7 Protein Levels
-
Objective: To determine the relative abundance of COQ7 and other proteins of interest in cell lysates.
-
Protocol:
-
Lysate Preparation: Lyse cells in RIPA buffer containing protease inhibitors.[21] Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-60 µg) per lane onto a 4-12% Bis-Tris or 12% SDS-PAGE gel and separate by electrophoresis.[11][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11][21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-COQ7, 1:2000 dilution) overnight at 4°C.[11] Also probe for a loading control protein (e.g., VDAC1, TOM20, GAPDH) to ensure equal protein loading.[11][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:2000 dilution) for 1-2 hours at room temperature.[11]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[11] Visualize the protein bands by exposing the membrane to X-ray film or using a digital imaging system.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.
Caption: The Coenzyme Q10 biosynthesis pathway, highlighting the inhibition of the COQ7 enzyme by this compound.
Caption: Experimental workflow for assessing the cellular effects of the COQ7 inhibitor, this compound.
Caption: Downstream signaling consequences resulting from the inhibition of COQ7 by this compound.
References
- 1. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. COQ7 - Wikipedia [en.wikipedia.org]
- 11. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 14. Mouse homologue of coq7/clk-1, longevity gene in Caenorhabditis elegans, is essential for coenzyme Q synthesis, maintenance of mitochondrial integrity, and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound - Ace Therapeutics [acetherapeutics.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hub.hku.hk [hub.hku.hk]
- 21. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of COQ7 Inhibition by Coq7-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cellular effects of inhibiting Coenzyme Q7 (COQ7) with the potent and specific inhibitor, Coq7-IN-1. COQ7 is a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a vital cellular antioxidant. Inhibition of COQ7 disrupts cellular bioenergetics and redox homeostasis, leading to a cascade of downstream effects. This document details the mechanism of action of this compound, summarizes key quantitative data on its cellular impact, provides comprehensive experimental protocols for studying its effects, and visualizes the implicated signaling pathways and experimental workflows.
Introduction to COQ7 and this compound
COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in the biosynthesis of CoQ10, the conversion of 5-demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone.[1] CoQ10 is indispensable for mitochondrial oxidative phosphorylation, acting as an electron carrier from Complexes I and II to Complex III.[2] Beyond its role in ATP synthesis, CoQ10 is a potent antioxidant, protecting cellular membranes from lipid peroxidation.
This compound is a highly potent small molecule inhibitor of human COQ7.[2] Its primary mechanism of action is the direct inhibition of COQ7's enzymatic activity, leading to an accumulation of the substrate DMQ10 and a subsequent depletion of the final product, CoQ10.[2] This targeted inhibition makes this compound a valuable tool for investigating the cellular consequences of CoQ10 deficiency and for exploring potential therapeutic strategies targeting cellular metabolism.
Quantitative Data on the Cellular Effects of this compound
The following tables summarize the key quantitative findings from studies on this compound and the broader effects of COQ7 inhibition.
Table 1: Cell Growth Inhibition by this compound
| Cell Line | GI₅₀ (µM) | Treatment Duration |
| WI-38 | 19.0 | 4 days |
| C3A | 9.0 ± 1.1 | 4 days |
Data sourced from MedchemExpress.[2]
Table 2: Effects of this compound on Quinone Levels in HeLa Cells
| Treatment | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 Content (%) |
| 10 µM this compound (2 days) | 13.2 | 12.2 | 52.0 |
Data sourced from MedchemExpress.[2]
Table 3: General Cellular Effects of COQ7 Inhibition
| Cellular Process | Observed Effect | Key Measurement |
| Mitochondrial Respiration | Decreased | Reduced Oxygen Consumption Rate (OCR) |
| Cellular Metabolism | Shift towards glycolysis | Increased Extracellular Acidification Rate (ECAR) |
| ATP Production | Decreased | Reduced cellular ATP levels |
| Redox Homeostasis | Increased Oxidative Stress | Elevated Reactive Oxygen Species (ROS) |
| Signaling Pathways | Activation | Increased HIF-1α stabilization, mTOR pathway modulation |
Key Signaling Pathways Affected by COQ7 Inhibition
Inhibition of COQ7 and the subsequent disruption of mitochondrial function trigger significant alterations in cellular signaling pathways, primarily as an adaptive response to metabolic stress.
The HIF-1α Pro-Glycolytic Pathway
Inhibition of COQ7 leads to a decrease in mitochondrial oxygen consumption. This, coupled with an increase in reactive oxygen species (ROS), can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions.[3] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in the glycolytic pathway, facilitating a metabolic switch to glycolysis to compensate for reduced mitochondrial ATP production.
References
The Impact of Coq7 Inhibition on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular metabolic consequences of inhibiting Coenzyme Q7 (Coq7), a critical enzyme in the biosynthesis of Coenzyme Q (CoQ). The focus is on the effects of the potent and specific inhibitor, Coq7-IN-1, elucidating its mechanism of action and the resultant metabolic reprogramming. This document is intended to serve as a comprehensive resource, detailing quantitative metabolic changes, experimental methodologies, and the underlying signaling pathways.
Introduction to Coq7 and Coenzyme Q Biosynthesis
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial electron transport chain (ETC).[1][2][3] Its biosynthesis is a multi-step process involving a complex of enzymes, collectively known as the COQ synthome. Coq7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway: the conversion of demethoxyubiquinone (DMQ) to demethyl-UQ (DMeQ).[1][4] As a di-iron carboxylate enzyme, the catalytic activity of Coq7 is dependent on iron.[1]
Inhibition of Coq7 disrupts the CoQ biosynthetic pathway, leading to a decrease in cellular CoQ levels and a corresponding accumulation of the substrate, DMQ.[2][4][5][6] This disruption has profound effects on cellular metabolism, primarily due to impaired mitochondrial respiration and increased oxidative stress.
This compound: A Potent Inhibitor of Coq7
This compound is a highly potent inhibitor of human Coq7, effectively interfering with ubiquinone synthesis.[4] Its use in research allows for the specific investigation of the metabolic consequences of Coq7 inhibition.
Quantitative Metabolic Impact of Coq7 Inhibition
The inhibition of Coq7 by compounds like this compound induces significant and measurable changes in cellular metabolism. The following tables summarize the key quantitative data from studies on Coq7 inhibition.
Table 1: Effects of this compound on Cell Growth and Coenzyme Q Intermediates
| Cell Line | Parameter | Treatment | Value | Reference |
| WI-38 | Growth Inhibition (GI50) | This compound (4 days) | 19.0 µM | [4] |
| C3A | Growth Inhibition (GI50) | This compound | 9.0 ± 1.1 µM | [4] |
| HeLa | DMQ10 Content | This compound (10 µM, 2 days) | 13.2 ng/well | [4] |
| HeLa | UQ10 Content | This compound (10 µM, 2 days) | 12.2 ng/well | [4] |
| HeLa | DMQ10 Percentage | This compound | 52.0% | [4] |
Table 2: Impact of COQ7 Deficiency on Mitochondrial Respiration in Human Fibroblasts
| Cell Line | Parameter | Condition | Value | Reference |
| Patient Fibroblasts (with COQ7 variants) | Oxygen Consumption Rate | Basal | Significantly Decreased | [7] |
| Patient Fibroblasts (with COQ7 variants) | Oxygen Consumption Rate | After FCCP | Significantly Decreased | [7] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the effects of Coq7 inhibition.
Cell Culture
-
Cell Lines: Human cell lines such as HeLa, WI-38, C3A, and patient-derived fibroblasts are commonly used.[4][6][8][9]
-
Media: Cells are typically cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[2][6][8][9]
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[2][8][9]
Quantification of Coenzyme Q and Intermediates by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying CoQ and its precursor, DMQ.
-
Extraction: Quinones are extracted from the cell lysate using a mixture of ethanol and hexane.[6][8][9] The organic layer is collected and the solvent is evaporated.
-
Chromatography: The dried extract is redissolved and injected into an HPLC system equipped with a reverse-phase C18 column.[6][9]
-
Detection: Eluted compounds are detected by a UV detector at 275 nm.[6][9]
-
Quantification: Peak areas are compared to known standards to determine the concentration of CoQ10 and DMQ10, which is then normalized to the total protein content of the sample.[6][9]
Western Blotting for Coq7 Protein Levels
-
Lysate Preparation: Cells are lysed, and the total protein concentration is determined using a BCA assay.[6][8]
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.[6]
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.[6][8]
-
Antibody Incubation: The membrane is probed with a primary antibody specific for Coq7, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[6][8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
Measurement of Cellular Respiration
Oxygen consumption rates (OCR) are measured to assess mitochondrial function.
-
Instrumentation: A Seahorse XF Analyzer or similar instrument is used.
-
Assay: Cells are plated in specialized microplates. After baseline measurements, mitochondrial function is interrogated by the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from oxygen consumption), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[7]
ATP Assay
Cellular ATP levels can be quantified using luminescence-based kits according to the manufacturer's instructions.[6]
Signaling Pathways and Metabolic Reprogramming
The inhibition of Coq7 triggers a cascade of events that lead to significant metabolic reprogramming.
The Coenzyme Q Biosynthesis Pathway
The primary pathway affected by this compound is the Coenzyme Q biosynthesis pathway.
Caption: Coenzyme Q biosynthesis pathway and the inhibitory action of this compound.
Impact on Electron Transport Chain and Oxidative Phosphorylation
CoQ is an essential component of the electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III. A deficiency in CoQ due to Coq7 inhibition leads to a bottleneck in the ETC.
Caption: Impairment of the electron transport chain due to CoQ depletion.
This impairment of the ETC results in:
-
Decreased ATP Production: The reduced electron flow diminishes the proton gradient across the inner mitochondrial membrane, leading to lower ATP synthesis via oxidative phosphorylation.[7][8][10]
-
Increased Oxidative Stress: The bottleneck in electron transfer can lead to the leakage of electrons, particularly from Complex I and III, which then react with molecular oxygen to form reactive oxygen species (ROS).[11][12]
Metabolic Shift Towards Glycolysis
To compensate for the reduced mitochondrial ATP production, cells often upregulate glycolysis in a phenomenon known as the Warburg effect.[13][14]
Caption: Logical flow of metabolic reprogramming following Coq7 inhibition.
This metabolic reprogramming is often mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes.[14] The increased ROS resulting from ETC dysfunction can contribute to HIF-1α stabilization, even under normoxic conditions.[14]
Alterations in the TCA Cycle and Glutamine Metabolism
With a dysfunctional ETC, the flux through the Tricarboxylic Acid (TCA) cycle is also altered. The primary role of the TCA cycle shifts from generating reducing equivalents for the ETC to providing biosynthetic precursors.[13] To maintain the pool of TCA cycle intermediates (anaplerosis), cells may increase their reliance on other substrates, such as glutamine.[13] Studies have shown that CoQ depleted cells can exhibit increased glutaminase activity, the first step in glutamine's entry into the TCA cycle.[13]
Conclusion
The inhibition of Coq7 by specific inhibitors like this compound provides a powerful tool to study the intricate relationship between Coenzyme Q biosynthesis and overall cellular metabolism. The primary consequences of Coq7 inhibition are a depletion of CoQ, an accumulation of DMQ, impaired mitochondrial respiration, and increased oxidative stress. This leads to a compensatory metabolic shift towards glycolysis, driven in part by HIF-1α stabilization, and alterations in the TCA cycle and glutamine metabolism. Understanding these metabolic adaptations is crucial for researchers in the fields of mitochondrial medicine, cancer metabolism, and drug development, as it sheds light on the cellular response to mitochondrial dysfunction and may reveal novel therapeutic targets.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COQ7 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mouse homologue of coq7/clk-1, longevity gene in Caenorhabditis elegans, is essential for coenzyme Q synthesis, maintenance of mitochondrial integrity, and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. academic.oup.com [academic.oup.com]
- 11. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coenzyme Q Depletion Reshapes MCF-7 Cells Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coenzyme Q biosynthesis inhibition induces HIF-1α stabilization and metabolic switch toward glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Role of COQ7 in Disease Models with Coq7-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production.[1][2] The biosynthesis of CoQ is a complex, multi-step process involving a suite of highly conserved "COQ" proteins. Among these, Coenzyme Q7, hydroxylase (COQ7), a mitochondrial monooxygenase, catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ).[3][4] Genetic mutations in the COQ7 gene lead to primary CoQ10 deficiency, a clinically heterogeneous disorder that can manifest as severe mitochondrial diseases, including encephalomyopathy, cerebellar ataxia, and hereditary motor neuropathy.[5][6]
The study of COQ7's role in disease has been significantly advanced by the development of specific chemical probes. Coq7-IN-1 is a potent and selective inhibitor of human COQ7, interfering with the synthesis of ubiquinone.[3] This technical guide provides a comprehensive overview of the use of this compound in disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative effects of this compound on various cell lines. This data is crucial for designing experiments and interpreting results when using this chemical probe.
Table 1: Cellular Growth Inhibition by this compound [3]
| Cell Line | Description | GI₅₀ (µM) | Treatment Duration |
| WI-38 | Human fetal lung fibroblast | 19.0 | 4 days |
| C3A | Human hepatoma | 9.0 ± 1.1 | 4 days |
Table 2: Effects of this compound on Ubiquinone and Demethoxyubiquinone Levels in HeLa Cells [3]
| Treatment | Concentration (µM) | Treatment Duration | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 Content (%) |
| This compound | 10 | 2 days | 13.2 | 12.2 | 52.0 |
Note: The data presented here is derived from a commercial supplier and has not been independently verified in a peer-reviewed publication. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
Understanding the broader cellular impact of COQ7 inhibition is critical. The following diagrams, generated using the DOT language for Graphviz, illustrate the Coenzyme Q biosynthesis pathway and a general experimental workflow for characterizing COQ7 inhibitors like this compound.
Coenzyme Q Biosynthesis Pathway and the Impact of this compound
This diagram illustrates the final steps of the Coenzyme Q10 biosynthesis pathway in mitochondria, highlighting the role of COQ7 and the effect of its inhibition by this compound.
General Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for researchers to characterize the effects of a COQ7 inhibitor in a cellular context.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are key protocols for experiments involving this compound.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on cell viability and establish the GI₅₀.
Materials:
-
Cells of interest (e.g., WI-38, C3A, HeLa)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the plate for the desired duration (e.g., 4 days).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the GI₅₀.
Quantification of CoQ10 and DMQ10 by HPLC-UV
Objective: To measure the intracellular levels of Coenzyme Q10 and its precursor Demethoxyubiquinone (DMQ10) following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer
-
Ethanol (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
CoQ10 and DMQ10 standards
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Extraction:
-
Lyse cell pellets in RIPA buffer.
-
Add a mixture of ethanol and hexane (e.g., 2:5 v/v) to the lysate and vortex vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase (e.g., a mixture of methanol and ethanol).
-
Inject the sample into the HPLC system.
-
Separate the quinones using a C18 column with an isocratic mobile phase.
-
Detect the compounds by UV absorbance at 275 nm.[7]
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of CoQ10 and DMQ10.
-
Normalize the results to the total protein content of the cell lysate.
-
Western Blot Analysis of COQ7 and Downstream Signaling Proteins
Objective: To assess the levels of COQ7 protein and investigate the impact of its inhibition on downstream signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COQ7, anti-phospho-AMPK, anti-LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a valuable tool for dissecting the role of COQ7 in cellular physiology and disease. By inhibiting CoQ biosynthesis, this chemical probe allows for the investigation of the downstream consequences of CoQ deficiency, including impaired mitochondrial respiration and the activation of cellular stress responses. The data and protocols presented in this guide provide a foundation for researchers to design and execute robust experiments to further elucidate the intricate functions of COQ7 and explore potential therapeutic strategies for CoQ10 deficiency disorders. Further research, particularly in vivo studies, is needed to fully understand the therapeutic potential and limitations of targeting COQ7.
References
- 1. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disorders of Human Coenzyme Q10 Metabolism: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Coenzyme Q10 Deficiency Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
Coq7-IN-1: A Potent Tool for Interrogating Mitochondrial Coenzyme Q Biosynthesis and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial diseases represent a heterogeneous group of debilitating disorders characterized by impaired energy production due to dysfunction of the mitochondrial respiratory chain. A critical component of this chain is Coenzyme Q (CoQ), a lipid-soluble antioxidant and electron carrier. The biosynthesis of CoQ is a complex, multi-step process, and defects in this pathway are a significant cause of primary CoQ deficiencies. The enzyme 5-demethoxyubiquinone hydroxylase (COQ7) catalyzes the penultimate step in CoQ biosynthesis, making it a key regulatory point and a compelling target for studying mitochondrial disease. Coq7-IN-1 has emerged as a highly potent and specific inhibitor of human COQ7, providing a valuable chemical tool to dissect the roles of CoQ biosynthesis in health and disease, and to develop novel therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its application in studying mitochondrial signaling pathways.
Mechanism of Action
This compound acts as a potent inhibitor of the COQ7 enzyme. COQ7 is responsible for the hydroxylation of demethoxyubiquinone (DMQ), a precursor in the CoQ biosynthetic pathway, to demethyl-ubiquinone (DMeQ). This reaction is a critical step in the maturation of the benzoquinone ring of CoQ. By inhibiting COQ7, this compound effectively blocks the CoQ biosynthesis pathway at this penultimate step. This inhibition leads to two primary biochemical consequences: a decrease in the cellular levels of the final product, ubiquinone (UQ), and a corresponding accumulation of the substrate, demethoxyubiquinone (DMQ).[1] This targeted disruption of CoQ metabolism allows for the precise study of the downstream cellular effects of CoQ deficiency.
Quantitative Data
The inhibitory activity of this compound has been characterized in various cell lines. The following tables summarize the available quantitative data on the effects of this compound and a related inhibitor, Coq7-IN-2.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Treatment Conditions | Reference |
| WI-38 | GI₅₀ | 19.0 µM | 4 days | [1] |
| C3A | GI₅₀ | 9.0 ± 1.1 µM | Not specified | [1] |
| HeLa | DMQ10 Accumulation | 13.2 ng/well | 10 µM for 2 days | [1] |
| HeLa | UQ10 Levels | 12.2 ng/well | 10 µM for 2 days | [1] |
| HeLa | DMQ10 Content | 52.0% | 10 µM for 2 days | [1] |
Table 2: In Vitro Efficacy of Coq7-IN-2
| Cell Line | Parameter | Value | Reference |
| Not Specified | IC₅₀ (DMQ10 accumulation) | 7.3 µM | [2] |
| Not Specified | IC₅₀ (UQ10 accumulation) | 15.4 µM | [2] |
| PANC-1 | DMQ10 Accumulation | 8.7% | [2] |
| PC3 | DMQ10 Accumulation | 14.0% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
Analysis of Coenzyme Q and Demethoxyubiquinone by HPLC
This protocol allows for the quantification of CoQ and its precursor DMQ, providing a direct measure of this compound activity.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer (20 mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl)[3]
-
Ethanol
-
Hexane
-
Reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm)[3]
-
HPLC system with a UV detector
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.[3]
-
Lipid Extraction: Extract CoQ and DMQ from the cell lysate using a mixture of ethanol and hexane (e.g., 5:2 v/v).[3]
-
HPLC Analysis:
-
Quantification: Quantify the amounts of CoQ and DMQ by comparing the peak areas to those of known standards. Normalize the final quantification to the total protein amount in the cell lysate, as determined by a BCA assay.[3]
Western Blot Analysis of COQ7 and Mitochondrial Proteins
This protocol is used to assess the levels of COQ7 protein and other relevant mitochondrial proteins to investigate the cellular response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-COQ7, anti-PDSS2, anti-VDAC1/Porin)[3]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification: Prepare cell lysates using RIPA buffer and determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 60 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.[3]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-COQ7 at 1:2000 dilution) overnight at 4°C.[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 2 hours at room temperature.[3]
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.[3]
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This assay measures the impact of this compound on mitochondrial respiration in real-time.
Materials:
-
Cells treated with this compound or vehicle control
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse assay medium (supplemented with substrates like galactose, glutamine, and pyruvate)[3]
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A[3]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Analysis:
-
Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF analyzer and initiate the measurement protocol.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[3]
-
-
Data Analysis: Normalize the OCR data to the protein amount per well, determined by a BCA assay after the Seahorse run.
Signaling Pathways and Experimental Workflows
Inhibition of COQ7 by this compound provides a powerful model to study the downstream consequences of mitochondrial dysfunction. Below are diagrams illustrating key signaling pathways and experimental workflows that can be investigated using this inhibitor.
Coenzyme Q Biosynthesis Pathway and this compound Inhibition
Caption: this compound blocks the penultimate step of Coenzyme Q biosynthesis catalyzed by the COQ7 enzyme.
Experimental Workflow for Characterizing this compound Effects
Caption: A typical experimental workflow to assess the cellular and mitochondrial effects of this compound.
Signaling Consequences of COQ7 Inhibition
Caption: Inhibition of COQ7 by this compound induces mitochondrial dysfunction, leading to various cellular stress responses.
Conclusion
This compound is an invaluable research tool for scientists and drug development professionals investigating the intricate biology of mitochondrial function and disease. Its high potency and specificity for COQ7 allow for the creation of robust cellular models of Coenzyme Q deficiency. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can effectively utilize this compound to explore the pathological consequences of impaired CoQ biosynthesis, dissect the ensuing signaling cascades, and screen for potential therapeutic interventions for a range of mitochondrial disorders. The continued application of this and similar chemical probes will undoubtedly accelerate our understanding of mitochondrial medicine and pave the way for novel treatments.
References
Methodological & Application
Application Notes and Protocols for Coq7-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the use of Coq7-IN-1, a potent inhibitor of the human coenzyme Q biosynthesis enzyme COQ7, in a cell culture setting. This document outlines the necessary procedures to assess the inhibitor's impact on cell growth, and its specific effect on the coenzyme Q (CoQ) biosynthetic pathway.
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for ATP production.[1][2][3] The biosynthesis of CoQ is a multi-step process involving several enzymes, with COQ7 (also known as CLK-1) catalyzing the penultimate step: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[4][5][6][7] Inhibition of COQ7 leads to a decrease in CoQ levels and an accumulation of the substrate DMQ.[1][4] this compound is a chemical inhibitor designed to target human COQ7, providing a valuable tool for studying the physiological roles of CoQ and for the development of potential therapeutic agents.[8]
Mechanism of Action
This compound specifically inhibits the enzymatic activity of COQ7. This blockage in the CoQ biosynthetic pathway results in a measurable decrease in cellular Coenzyme Q10 (CoQ10) levels and a corresponding accumulation of its precursor, Demethoxyubiquinone-10 (DMQ10).[4][8]
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on different human cell lines.
| Cell Line | Parameter | Value | Treatment Conditions |
| WI-38 | GI₅₀ | 19.0 µM | 4 days |
| C3A | GI₅₀ | 9.0 ± 1.1 µM | Not specified |
| HeLa | DMQ10 Accumulation | 13.2 ng/well | 10 µM for 2 days |
| HeLa | UQ10 Levels | 12.2 ng/well | 10 µM for 2 days |
| HeLa | DMQ10 Content | 52.0% of total quinones | 10 µM for 2 days |
Data sourced from MedchemExpress.[8]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent human cell lines with this compound.
Materials:
-
Human cell lines (e.g., HeLa, WI-38)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
Inhibitor Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C for long-term storage.[8][9]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Treated cells in a 96-well plate
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Following the treatment period with this compound, add a resazurin solution to each well at a 1:10 ratio of the total culture volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantification of CoQ10 and DMQ10 by HPLC
This protocol outlines the extraction and analysis of quinones from cultured cells.
Materials:
-
Treated cells in 6-well plates
-
RIPA buffer
-
Ethanol
-
Hexane
-
Reverse-phase C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
HPLC system with a UV detector
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
Procedure:
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer.[4]
-
Quinone Extraction: Extract the quinones from the cell lysate by adding a mixture of ethanol and hexane (e.g., 5:2 v/v).[4] Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation: Collect the upper hexane phase containing the quinones and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to CoQ10 and DMQ10 by comparing their retention times and peak areas to those of known standards.
Western Blot Analysis of COQ7 Protein
This protocol is for assessing the levels of COQ7 protein in treated cells.
Materials:
-
Treated cells in 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COQ7
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-COQ7 antibody and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the COQ7 protein levels to the loading control.
Visualizations
Caption: Coenzyme Q Biosynthesis Pathway and the Action of this compound.
Caption: Experimental workflow for evaluating this compound in cell culture.
References
- 1. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. COQ7 - Wikipedia [en.wikipedia.org]
- 7. COQ7 Gene: Function, Deficiency, and Research [learn.mapmygenome.in]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for Coq7-IN-1 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coq7-IN-1 is a potent and specific inhibitor of human Coenzyme Q7 (COQ7), a key mitochondrial enzyme essential for the biosynthesis of Coenzyme Q10 (ubiquinone). By targeting COQ7, this small molecule inhibitor effectively disrupts the penultimate step in the ubiquinone synthesis pathway, leading to the accumulation of the precursor demethoxyubiquinone (DMQ) and a subsequent decrease in the levels of functional Coenzyme Q10. This targeted inhibition makes this compound a valuable research tool for studying the physiological and pathological roles of Coenzyme Q10 in cellular metabolism, mitochondrial function, and oxidative stress. These application notes provide detailed protocols for the in vitro use of this compound to investigate its effects on cell viability, COQ7 protein expression, ubiquinone biosynthesis, and mitochondrial respiration.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the enzymatic activity of COQ7. COQ7 is a hydroxylase responsible for the conversion of demethoxy-UQ (DMQ) to demethyl-UQ (DMeQ), a critical step in the Coenzyme Q10 biosynthesis pathway. Inhibition of COQ7 by this compound leads to a cellular state deficient in Coenzyme Q10, which impairs the function of the mitochondrial respiratory chain and other CoQ10-dependent cellular processes.
Figure 1: Mechanism of action of this compound in the Coenzyme Q10 biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound in various human cell lines.
Table 1: Growth Inhibition (GI50) of this compound
| Cell Line | GI50 (µM) | Incubation Time |
| WI-38 | 19.0 | 4 days |
| C3A | 9.0 ± 1.1 | 4 days |
Table 2: Effect of this compound on Ubiquinone (UQ10) and Demethoxyubiquinone (DMQ10) Levels in HeLa Cells
| Treatment | Concentration (µM) | Incubation Time | UQ10 (ng/well) | DMQ10 (ng/well) | DMQ10 Content (%) |
| This compound | 10 | 2 days | 12.2 | 13.2 | 52.0 |
Experimental Protocols
Protocol 1: Cell Viability Assay using Crystal Violet
This protocol describes a method to assess the effect of this compound on cell viability by staining total cellular protein with crystal violet.
Materials:
-
This compound (stock solution in DMSO)
-
Human cell lines of interest (e.g., WI-38, C3A, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0-30 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired period (e.g., 4 days).
-
Staining:
-
Carefully aspirate the medium from each well.
-
Gently wash the cells once with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plate with water until the background is clean.
-
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
Figure 2: Workflow for the Crystal Violet cell viability assay.
Protocol 2: Western Blot Analysis of COQ7 Expression
This protocol details the detection of COQ7 protein levels in cells treated with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-COQ7 (e.g., Proteintech, 15083-1-AP, 1:2000 dilution)[1]
-
Loading control antibody (e.g., anti-VDAC1/Porin, Proteintech, 55259-1-AP, 1:2000 dilution)[1]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, Cell Signaling, #7074, 1:2000 dilution)[1]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 60 µg) per lane on an SDS-PAGE gel.[2] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-COQ7 antibody and the loading control antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 2 hours at room temperature.[1]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of COQ7, normalized to the loading control.
Protocol 3: HPLC Analysis of UQ10 and DMQ10
This protocol describes the extraction and quantification of ubiquinone and its precursor from cultured cells.
Materials:
-
This compound
-
Cultured cells
-
RIPA buffer
-
Ethanol
-
Hexane
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm)[1]
-
Mobile phase: 70% methanol and 30% ethanol[1]
-
UQ10 and DMQ10 standards
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, lyse the cells in RIPA buffer.
-
Quinone Extraction:
-
To the cell lysate, add a mixture of ethanol and hexane (v/v: 5:2).[1]
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the quinones.
-
Evaporate the hexane to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
HPLC Analysis:
-
Quantification: Quantify the amounts of UQ10 and DMQ10 by comparing the peak areas to a standard curve generated with known concentrations of UQ10 and DMQ10 standards. Normalize the results to the total protein content of the cell lysate.
Figure 3: Workflow for HPLC analysis of UQ10 and DMQ10.
Protocol 4: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general framework for measuring the effect of this compound on mitochondrial oxygen consumption rate (OCR) using the Seahorse XF Cell Mito Stress Test.
Materials:
-
This compound
-
Seahorse XF96 or similar analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell culture microplate into the analyzer and initiate the Cell Mito Stress Test protocol.
-
The instrument will measure basal OCR, followed by OCR after sequential injections of the mitochondrial inhibitors.
-
-
Data Analysis:
-
After the assay, normalize the OCR data to cell number or protein content.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to the vehicle control.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it in the cell culture medium to the final working concentration.
-
Storage: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Important Considerations
-
Cell Line Specificity: The potency of this compound may vary between different cell lines. It is recommended to perform dose-response experiments to determine the optimal concentration for the specific cell line and experimental conditions.
-
Off-target Effects: While this compound is a potent inhibitor of COQ7, it is always advisable to consider potential off-target effects, especially at higher concentrations. Appropriate controls should be included in all experiments.
-
Mitochondrial Respiration: Inhibition of Coenzyme Q10 synthesis by this compound is expected to impair mitochondrial respiration. However, the extent of this impairment and its impact on cell survival can be cell-type dependent and may be influenced by the cells' reliance on oxidative phosphorylation versus glycolysis for energy production.
References
- 1. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coq7-IN-1 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Coq7-IN-1, a potent and specific inhibitor of the enzyme Coenzyme Q7 (COQ7), in HeLa cell culture experiments. This document outlines the mechanism of action, protocols for cell treatment, and methods for quantifying the inhibitory effect.
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, where it facilitates ATP production. The biosynthesis of CoQ is a multi-step process, with COQ7 catalyzing the penultimate step: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone. Inhibition of COQ7 disrupts this pathway, leading to a decrease in CoQ levels and an accumulation of the substrate DMQ. This compound is a small molecule inhibitor designed to specifically target human COQ7, making it a valuable tool for studying the physiological roles of CoQ and the consequences of its deficiency. In HeLa cells, treatment with this compound has been shown to effectively inhibit COQ7, resulting in a measurable accumulation of DMQ10.[1]
Quantitative Data Summary
The following table summarizes the reported effects of this compound on HeLa cells. This data provides a baseline for expected outcomes when inhibiting COQ7.
| Cell Line | Inhibitor | Concentration | Treatment Duration | Measured Analytes | Results | Reference |
| HeLa | This compound | 10 µM | 2 days | DMQ10 and UQ10 | DMQ10 content: 13.2 ng/well; UQ10 content: 12.2 ng/well; DMQ10 percentage: 52.0% | [1] |
Signaling Pathway
The inhibition of COQ7 by this compound directly impacts the coenzyme Q biosynthesis pathway, a critical process for cellular respiration and antioxidant defense.
Figure 1. Coenzyme Q biosynthesis pathway and the inhibitory action of this compound on COQ7.
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is a hydrophobic molecule and requires an appropriate solvent for dissolution before use in cell culture.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
2. HeLa Cell Culture and Treatment Protocol
This protocol details the steps for culturing HeLa cells and treating them with this compound.
-
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed HeLa cells into 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the treatment medium by diluting the 10 mM this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium.
-
Remove the old medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
3. Extraction and Quantification of DMQ10 and UQ10 by HPLC
This protocol outlines the procedure for extracting and quantifying DMQ10 and UQ10 from HeLa cells following treatment with this compound.
-
Materials:
-
Treated and control HeLa cells in 6-well plates
-
Phosphate-buffered saline (PBS)
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Ethanol
-
Hexane
-
BCA protein assay kit
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector
-
DMQ10 and UQ10 standards
-
-
Extraction Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in each well with an appropriate volume of RIPA buffer.[2][3]
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA protein assay for normalization.
-
To the remaining lysate, add a mixture of ethanol and hexane (e.g., a 2:5 or 28.5:71.5 v/v ratio).[2][3]
-
Vortex vigorously for 2 minutes to extract the quinones into the organic phase.[3]
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper organic (hexane) layer and transfer it to a new tube.
-
Evaporate the hexane to dryness using a speed vacuum concentrator or a gentle stream of nitrogen.
-
Re-dissolve the dried extract in a suitable mobile phase (e.g., a mixture of methanol and ethanol) for HPLC analysis.[2]
-
-
HPLC Quantification:
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known concentrations for both DMQ10 and UQ10 in the mobile phase.
-
Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the re-dissolved sample extracts into the HPLC system.
-
Identify the peaks for DMQ10 and UQ10 based on their retention times compared to the standards.
-
Quantify the amount of DMQ10 and UQ10 in each sample by comparing their peak areas to the standard curves.
-
-
Data Normalization:
-
Normalize the quantified amounts of DMQ10 and UQ10 to the total protein concentration of the initial cell lysate.
-
-
Experimental Workflow Diagram
Figure 2. A comprehensive workflow for the inhibition of COQ7 in HeLa cells using this compound and subsequent analysis.
References
Application Notes and Protocols for Seahorse Assay Using Coq7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital component of the electron transport chain (ETC) and a potent antioxidant.[1][2][3][4][5] Its biosynthesis is a complex process involving multiple enzymes, with Coq7 catalyzing a critical hydroxylation step.[4][6][7] The COQ7 gene encodes a mitochondrial enzyme, 5-demethoxyubiquinone hydroxylase, which is essential for the conversion of demethoxyubiquinone (DMQ) to ubiquinone.[4][8] Inhibition of Coq7 leads to a depletion of CoQ, accumulation of the precursor DMQ, and consequently, impaired mitochondrial respiration and ATP production.[9][10][11]
Coq7-IN-1 is a novel, potent, and specific small molecule inhibitor of the Coq7 enzyme. By targeting Coq7, this compound provides a valuable tool for studying the role of CoQ biosynthesis in cellular bioenergetics, mitochondrial dysfunction, and related pathologies. This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to characterize the metabolic effects of this compound on adherent cells. The Seahorse XF technology enables real-time measurement of the two major energy-producing pathways: mitochondrial respiration and glycolysis, by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
Signaling Pathway
The following diagram illustrates the role of Coq7 in the coenzyme Q biosynthesis pathway and the inhibitory action of this compound.
Caption: Coq7's role in Coenzyme Q biosynthesis and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps of the Seahorse XF Cell Mito Stress Test for evaluating the effects of this compound.
Caption: Workflow for Seahorse XF Cell Mito Stress Test with this compound.
Detailed Experimental Protocol
This protocol is designed for a 96-well Seahorse XF Analyzer and adherent cells.
Materials:
-
Adherent cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine as required for the specific cell type.[13][15]
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)[13]
-
Sterile, cell culture-grade water[12]
-
Multichannel pipette
Day 1: Cell Seeding
-
Cell Preparation: Culture and harvest cells according to standard procedures. Ensure cells are in a healthy, log-phase growth state.
-
Cell Counting: Perform an accurate cell count and determine cell viability.
-
Seeding Density: The optimal cell number per well varies by cell type and should be determined empirically. A typical starting range for adherent cells is 10,000 to 30,000 cells per well.[14][16]
-
Plate Seeding:
-
Resuspend cells in their standard growth medium to the desired final concentration.
-
Seed 80 µL of the cell suspension into each well of the Seahorse XF cell culture microplate, leaving the four corner wells for background correction.[12]
-
Add 80 µL of growth medium without cells to the four corner background wells.[12]
-
Carefully add sterile water to the moats surrounding the plate to prevent evaporation.[14]
-
Allow the plate to sit at room temperature in the cell culture hood for 1 hour to ensure even cell distribution.[12]
-
-
Incubation: Transfer the plate to a 37°C, 5% CO2 incubator and incubate overnight.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge:
-
The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Submerge the sensor cartridge in the calibrant-filled utility plate.
-
Incubate the hydrated sensor cartridge in a non-CO2 37°C incubator overnight.[14]
-
-
Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and supplement with glucose, pyruvate, and glutamine as desired. Adjust the pH to 7.4.[14]
-
Prepare this compound and Mito Stress Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations in the Seahorse XF assay medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone & Antimycin A) in the assay medium to the desired final concentrations. Recommended starting concentrations are typically 1.0-2.0 µM for each compound, but may require optimization.
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells by gently removing the growth medium and adding 180 µL of pre-warmed Seahorse XF assay medium to each well. Repeat this wash step.
-
After the final wash, add 180 µL of the appropriate treatment medium (assay medium with vehicle or varying concentrations of this compound) to each well.
-
-
Incubation: Place the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the cells to equilibrate with the new medium.[17]
-
Load Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the injection ports of the sensor cartridge with the Mito Stress Test compounds in the following order:
-
Port A: Oligomycin (20 µL)
-
Port B: FCCP (22 µL)
-
Port C: Rotenone & Antimycin A mixture (25 µL)
-
-
-
Run the Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR and ECAR, then sequentially inject the compounds from ports A, B, and C, with measurement cycles between each injection.
-
Data Presentation and Expected Results
Treatment with this compound is expected to impair mitochondrial function by depleting the pool of CoQ available for the electron transport chain. This will lead to a dose-dependent decrease in the oxygen consumption rate.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters (Hypothetical Data)
| Treatment Group | Basal Respiration (pmol/min) | ATP-Linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 10 | 110 ± 8 | 300 ± 20 | 100 ± 12 |
| This compound (1 µM) | 120 ± 9 | 85 ± 7 | 220 ± 15 | 83 ± 10 |
| This compound (5 µM) | 80 ± 7 | 50 ± 5 | 130 ± 10 | 62 ± 8 |
| This compound (10 µM) | 50 ± 5 | 25 ± 4 | 70 ± 8 | 40 ± 6 |
Table 2: Key Mitochondrial Parameters and Their Interpretation
| Parameter | Calculation | Interpretation with this compound Treatment |
| Basal Respiration | (Last rate measurement before first injection) – (Non-mitochondrial respiration) | Represents the baseline energetic demand of the cell. Expected to decrease as this compound limits electron flow through the ETC. |
| ATP-Linked Respiration | (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection) | The portion of basal respiration used for ATP synthesis. Expected to decrease significantly as this compound impairs the proton gradient generation needed by ATP synthase. |
| Proton Leak | (Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration) | Respiration not coupled to ATP synthesis. May show a relative increase as a percentage of basal respiration, but absolute values are expected to decrease. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration) | The maximum respiratory capacity of the mitochondria. Expected to be severely blunted by this compound as the ETC cannot respond to the uncoupler FCCP due to CoQ depletion. |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | The cell's ability to respond to an energetic demand. Expected to be significantly reduced, indicating increased mitochondrial stress and reduced metabolic flexibility. |
| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from sources other than mitochondrial respiration. Should remain largely unaffected by this compound. |
Conclusion
The Seahorse XF Cell Mito Stress Test is a powerful tool for elucidating the mechanism of action of mitochondrial inhibitors like this compound. By following this protocol, researchers can obtain detailed insights into how inhibition of CoQ biosynthesis impacts cellular bioenergetics. The expected dose-dependent decrease in basal respiration, ATP-linked respiration, and maximal respiration provides a robust functional readout of this compound target engagement and its downstream consequences on mitochondrial health. This assay is invaluable for basic research into mitochondrial metabolism and for the preclinical development of drugs targeting the CoQ biosynthesis pathway.
References
- 1. Complementation of Saccharomyces cerevisiae coq7 mutants by mitochondrial targeting of the Escherichia coli UbiF polypeptide: two functions of yeast Coq7 polypeptide in coenzyme Q biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains function by metalation with cobalt | bioRxiv [biorxiv.org]
- 3. droracle.ai [droracle.ai]
- 4. COQ7 Gene: Function, Deficiency, and Research [learn.mapmygenome.in]
- 5. COQ7 - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. zenodo.org [zenodo.org]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DMQ10 Accumulation Following Treatment with a COQ7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for ATP production.[1][2][3] The biosynthesis of CoQ is a complex, multi-step process involving a suite of enzymes encoded by the COQ genes.[4][5] The COQ7 protein catalyzes the penultimate step in this pathway, hydroxylating demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[6][7][8] Inhibition of COQ7 leads to a bottleneck in the CoQ biosynthetic pathway, resulting in the accumulation of its substrate, DMQ.[6][7] This document provides a detailed protocol for the treatment of cultured cells with a COQ7 inhibitor, such as Coq7-IN-1, and the subsequent measurement of DMQ10 accumulation using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Coenzyme Q Biosynthesis Pathway and Point of Inhibition
The following diagram illustrates the terminal steps of the coenzyme Q biosynthesis pathway, highlighting the role of COQ7 and the effect of its inhibition.
Caption: Coenzyme Q biosynthesis pathway highlighting COQ7 inhibition.
Experimental Protocol: Measurement of DMQ10 Accumulation
This protocol outlines the steps for cell culture, treatment with a COQ7 inhibitor, extraction of lipids, and analysis by HPLC-MS.
Materials and Reagents
-
Cell line (e.g., HEK293, HepG2, or a cell line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
COQ7 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hexane
-
Isopropanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
DMQ10 and CoQ10 standards
-
Internal standard (e.g., CoQ9)
Experimental Workflow
Caption: Workflow for measuring DMQ10 accumulation after COQ7 inhibitor treatment.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the COQ7 inhibitor (e.g., this compound at a final concentration of 1-10 µM) or vehicle control (e.g., DMSO) for 24-72 hours. The optimal concentration and duration should be determined empirically.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS for cell counting. A small aliquot should be taken for protein quantification if normalization to protein content is desired.
-
-
Lipid Extraction:
-
To the remaining cell pellet, add a solution of hexane and isopropanol (e.g., a 2:1 or 3:2 v/v ratio).[9] An internal standard (e.g., CoQ9) should be added at this step for accurate quantification.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the lipids into a new tube.
-
-
Sample Preparation for HPLC-MS:
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in a small, known volume of mobile phase (e.g., 100 µL of methanol/isopropanol).
-
-
HPLC-MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10][11]
-
The mobile phase can consist of a gradient of solvent A (e.g., methanol with ammonium acetate) and solvent B (e.g., isopropanol).
-
A typical gradient could be: 0-2 min, 80% A; 2-10 min, ramp to 20% A; 10-15 min, hold at 20% A; 15-16 min, return to 80% A; 16-20 min, re-equilibration. The flow rate is typically around 0.2-0.4 mL/min.[11]
-
-
Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for the specific m/z transitions for DMQ10, CoQ10, and the internal standard. The exact m/z values will depend on the adduct formed (e.g., [M+H]+ or [M+NH4]+).
-
Create a standard curve using known concentrations of DMQ10 and CoQ10 standards to enable absolute quantification.
-
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | DMQ10 (pmol/10^6 cells) | CoQ10 (pmol/10^6 cells) | DMQ10/CoQ10 Ratio |
| Vehicle Control | < LLOQ | 150.5 ± 12.3 | - |
| This compound (1 µM) | 25.8 ± 3.1 | 135.2 ± 10.8 | 0.19 |
| This compound (5 µM) | 112.4 ± 9.7 | 98.6 ± 8.5 | 1.14 |
| This compound (10 µM) | 256.3 ± 21.9 | 65.1 ± 5.9 | 3.94 |
| LLOQ: Lower Limit of Quantification |
Expected Results and Interpretation
Treatment with an effective COQ7 inhibitor is expected to cause a dose-dependent increase in the cellular levels of DMQ10.[7] Concurrently, a decrease in the levels of the final product, CoQ10, may also be observed. The ratio of DMQ10 to CoQ10 can serve as a robust biomarker for COQ7 inhibition. The accumulation of DMQ may have its own biological consequences, as some studies suggest it can act as a less efficient electron carrier in the respiratory chain.[6]
Conclusion
This protocol provides a comprehensive framework for researchers to reliably measure the accumulation of DMQ10 following the inhibition of COQ7. The use of HPLC-MS ensures high sensitivity and specificity for the quantification of these quinones. The provided diagrams and structured data presentation format are intended to facilitate clear communication and interpretation of the experimental findings. This methodology is a valuable tool for studying the CoQ biosynthesis pathway and for the preclinical evaluation of novel COQ7 inhibitors.
References
- 1. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q [mdpi.com]
- 5. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coq7-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Coq7-IN-1, a potent inhibitor of human coenzyme Q (CoQ) synthesis, for use in in vivo research. This document includes a summary of its mechanism of action, available quantitative data, and detailed protocols for its formulation and application in preclinical studies.
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for ATP production.[1][2] The biosynthesis of CoQ is a multi-step process involving several enzymes. Coq7 (also known as CLK-1) is a mitochondrial hydroxylase that catalyzes the penultimate step in this pathway, the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[3][4] Inhibition of Coq7 leads to a decrease in CoQ levels and an accumulation of its substrate, DMQ.[5][6]
This compound is a small molecule inhibitor of human Coq7, interfering with the de novo synthesis of ubiquinone.[7] This compound serves as a valuable tool for studying the physiological and pathophysiological roles of CoQ deficiency in various models. These notes are intended to guide researchers in the design and execution of in vivo experiments using this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro studies. Currently, there is no publicly available quantitative data from in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter | Value | Reference |
| WI-38 | GI₅₀ (Growth Inhibition 50%) | 19.0 µM | [7] |
| C3A | GI₅₀ (Growth Inhibition 50%) | 9.0 ± 1.1 µM | [7] |
| HeLa | DMQ10 Accumulation (at 10 µM for 2 days) | 52.0% of total quinones | [7] |
| HeLa | UQ10 Content (at 10 µM for 2 days) | 12.2 ng/well | [7] |
| HeLa | DMQ10 Content (at 10 µM for 2 days) | 13.2 ng/well | [7] |
Signaling and Biosynthetic Pathways
Coenzyme Q Biosynthesis Pathway and Inhibition by this compound
The diagram below illustrates the final steps of the coenzyme Q biosynthesis pathway in mitochondria, highlighting the step inhibited by this compound.
Caption: Coenzyme Q biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
1. Formulation of this compound for In Vivo Administration
This compound is a hydrophobic compound and requires a suitable vehicle for in vivo delivery. The following protocol is based on supplier recommendations and common practices for formulating hydrophobic inhibitors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Protocol:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.[7]
-
Prepare the final formulation: On the day of administration, dilute the DMSO stock solution with corn oil to achieve the final desired concentration. A common formulation is 10% DMSO and 90% corn oil.[7]
-
Example: To prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of sterile corn oil.
-
-
Mixing: Vortex the final solution thoroughly to ensure a homogenous suspension.
-
Administration: The formulation can be administered via oral gavage or intraperitoneal injection, depending on the experimental design.
Note: It is recommended to prepare the final working solution fresh for each day of dosing. If the dosing period is extended, the stability of the compound in the formulation should be considered.[7]
2. Suggested In Vivo Experimental Workflow
The following workflow outlines a general procedure for evaluating the in vivo effects of this compound in a rodent model.
Caption: A generalized workflow for in vivo studies of this compound.
3. Protocol for Quantification of Coenzyme Q and DMQ in Tissues
This protocol is adapted from established methods for the analysis of quinones by HPLC.[6]
Materials:
-
Tissue sample (e.g., liver, muscle, heart), snap-frozen in liquid nitrogen
-
RIPA buffer (or similar lysis buffer)
-
Ethanol, HPLC grade
-
Hexane, HPLC grade
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector
Protocol:
-
Tissue Homogenization: Homogenize the weighed frozen tissue sample in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay) for normalization.
-
Quinone Extraction:
-
To a known amount of homogenate, add a 5:2 (v/v) mixture of ethanol and hexane.
-
Vortex vigorously for 2 minutes to extract the lipids, including CoQ and DMQ.
-
Centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the quinones.
-
-
Sample Preparation: Evaporate the hexane under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the quinones using a C18 column with an appropriate mobile phase (e.g., a mixture of methanol and ethanol).
-
Detect CoQ and DMQ based on their retention times and UV absorbance (typically at 275 nm).
-
Quantify the amounts of CoQ and DMQ by comparing the peak areas to those of known standards.
-
-
Data Normalization: Express the quinone levels as ng per mg of protein.
4. Assessment of Mitochondrial Respiration
To evaluate the functional consequences of Coq7 inhibition, mitochondrial oxygen consumption rates (OCR) can be measured in isolated mitochondria or tissue homogenates using high-resolution respirometry.
Materials:
-
Freshly isolated tissue
-
Mitochondrial isolation buffer
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Substrates and inhibitors for mitochondrial complexes (e.g., pyruvate, malate, glutamate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A)
Protocol (General Outline):
-
Isolate Mitochondria: Isolate mitochondria from fresh tissue samples (e.g., liver, heart, or muscle) from vehicle- and this compound-treated animals using differential centrifugation.
-
Respirometry Assay:
-
Add a known amount of isolated mitochondria to the respirometer chamber containing respiration medium.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess the activity of different respiratory complexes.
-
A typical SUIT protocol involves the sequential addition of substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate), ADP to stimulate oxidative phosphorylation, oligomycin to inhibit ATP synthase (to measure leak respiration), FCCP to uncouple the electron transport chain (to measure maximal respiration), and inhibitors like rotenone (Complex I) and antimycin A (Complex III) to measure residual oxygen consumption.
-
-
Data Analysis: Analyze the OCR at different respiratory states to determine the effects of this compound on mitochondrial function.
Disclaimer
This document is intended for research use only. The provided protocols are suggestions and should be optimized by the end-user for their specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Coq7-IN-1 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Coq7-IN-1 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
FAQs: General Questions
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of human Coenzyme Q7 (COQ7), a mitochondrial enzyme.[1][2] COQ7 is responsible for the penultimate step in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[3][4] Specifically, COQ7 hydroxylates demethoxyubiquinone (DMQ), a CoQ10 precursor.[3][4] Inhibition of COQ7 by this compound leads to a decrease in the cellular levels of CoQ10 and an accumulation of DMQ.[1][3]
Q2: What are the expected on-target effects of this compound in cellular assays?
The primary on-target effects of this compound treatment in cells are:
-
Decreased Coenzyme Q10 levels: As a direct result of COQ7 inhibition.
-
Accumulation of Demethoxyubiquinone (DMQ): The substrate of the COQ7 enzyme builds up.[1][3]
-
Impaired mitochondrial respiration: CoQ10 is a critical component of the electron transport chain (ETC). Its depletion impairs the transfer of electrons, leading to reduced oxygen consumption and ATP production.[3]
-
Increased dependence on glycolysis: To compensate for reduced mitochondrial ATP production, cells may upregulate glycolysis.
Q3: Is there any information available on the off-target effects of this compound?
Currently, there is no publicly available data from broad kinase or enzyme panels to definitively characterize the off-target profile of this compound. While it is designed to be a specific inhibitor of COQ7, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. Researchers should interpret their data with caution and consider appropriate control experiments to validate their findings.
Q4: In which cell lines has the activity of this compound been characterized?
This compound has been shown to inhibit the growth of human WI-38 and C3A cells, with GI50 values of 19.0 µM and 9.0±1.1 µM, respectively, after a 4-day incubation.[1] In HeLa cells treated with 10 µM this compound for 2 days, an accumulation of DMQ10 was observed.[1]
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when using this compound.
Issue 1: Unexpectedly high cytotoxicity at low concentrations.
-
Possible Cause 1 (On-target): The cell line you are using is highly dependent on mitochondrial respiration and is particularly sensitive to CoQ10 depletion.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a lower concentration range than initially planned.
-
-
Possible Cause 2 (Off-target): this compound may have off-target cytotoxic effects in your cell model.
-
Troubleshooting Tip: Try to rescue the phenotype by supplementing the culture medium with CoQ10. If the cytotoxicity is on-target, exogenous CoQ10 should rescue the cells. If the cytotoxicity persists despite CoQ10 supplementation, an off-target effect is likely.
-
-
Possible Cause 3 (Experimental): Issues with the compound's solubility or stability in your culture medium.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the medium. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: No significant decrease in mitochondrial respiration observed after treatment.
-
Possible Cause 1 (Experimental): The concentration of this compound is too low, or the incubation time is too short to achieve sufficient CoQ10 depletion.
-
Troubleshooting Tip: Increase the concentration of this compound and/or extend the incubation time. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 2 (Cell-specific): Your cells have a very slow turnover of CoQ10, or they may have a high basal level of CoQ10, requiring a more extended treatment to observe an effect.
-
Troubleshooting Tip: Measure the levels of CoQ10 and DMQ10 directly using HPLC to confirm that the inhibitor is engaging its target and altering the CoQ10 pool.
-
-
Possible Cause 3 (Assay-related): The Seahorse XF assay may not be sensitive enough to detect subtle changes in respiration.
-
Troubleshooting Tip: Ensure your Seahorse assay is optimized for your cell type, including cell seeding density and the concentrations of oligomycin, FCCP, and rotenone/antimycin A used.
-
Issue 3: Conflicting results between cell viability assays and mitochondrial function assays.
-
Possible Cause 1 (On-target): Cells may be compensating for decreased mitochondrial function by upregulating glycolysis, thus maintaining viability for a certain period.
-
Troubleshooting Tip: Measure both oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer. A decrease in OCR coupled with an increase in ECAR would support this compensatory mechanism.
-
-
Possible Cause 2 (Off-target): this compound could have off-target effects on signaling pathways that promote cell survival, independent of its effect on mitochondrial respiration.
-
Troubleshooting Tip: This scenario is challenging to dissect without specific off-target information. Consider using another method to inhibit CoQ10 synthesis (e.g., genetic knockdown of COQ7) to see if the phenotype is replicated.
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | WI-38 | CellTiter-Glo | GI50 (4 days) | 19.0 µM | [1] |
| This compound | C3A | CellTiter-Glo | GI50 (4 days) | 9.0 ± 1.1 µM | [1] |
| This compound | HeLa | HPLC | DMQ10 content (10 µM, 2 days) | 13.2 ng/well | [1] |
| This compound | HeLa | HPLC | UQ10 content (10 µM, 2 days) | 12.2 ng/well | [1] |
Experimental Protocols
1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted for a Seahorse XFe96 analyzer.
-
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a standard cell culture incubator (37°C, 5% CO2).
-
-
Day 2: this compound Treatment and Sensor Cartridge Hydration
-
Treat cells with the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
Hydrate the Seahorse XF96 sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Day 3: Seahorse XF Assay
-
One hour before the assay, wash the cells with pre-warmed XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and add 180 µL of fresh XF Assay Medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (typically Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The assay will measure basal oxygen consumption rate (OCR) followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
2. Quantification of Coenzyme Q10 and Demethoxyubiquinone (DMQ10) by HPLC
-
Sample Preparation
-
Harvest cells and wash with PBS.
-
Lyse the cells (e.g., using RIPA buffer) and determine the protein concentration (e.g., by BCA assay).
-
Extract lipids from the cell lysate. A common method is to add a mixture of ethanol and hexane (e.g., 5:2 v/v), vortex thoroughly, and centrifuge to separate the phases.[5]
-
Collect the upper hexane phase containing the lipids.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for HPLC analysis (e.g., ethanol).
-
-
HPLC Analysis
-
Use a C18 reverse-phase column.[5]
-
The mobile phase can be a mixture of methanol and ethanol.[5]
-
Set the detector to 275 nm to detect CoQ10 and DMQ10.[5]
-
Inject the reconstituted sample and run the HPLC system.
-
Quantify the amounts of CoQ10 and DMQ10 by comparing the peak areas to those of known standards.
-
Normalize the quinone levels to the total protein content of the cell lysate.
-
3. Cell Viability Assessment using MTT Assay
-
Procedure
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
4. Measurement of Cellular Oxidative Stress using CellROX Green Reagent
-
Procedure
-
Seed cells in a 96-well plate or on coverslips suitable for microscopy.
-
Treat cells with this compound or vehicle control for the desired time. Include positive (e.g., tert-butyl hydroperoxide) and negative controls.
-
Add CellROX Green Reagent to the culture medium to a final concentration of 5 µM.[7]
-
Incubate for 30 minutes at 37°C.[7]
-
Wash the cells three times with PBS.[7]
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. For CellROX Green, the signal is primarily localized to the nucleus and mitochondria.[7]
-
Visualizations
Caption: this compound inhibits the COQ7 enzyme, blocking the conversion of DMQ10 in the CoQ10 biosynthesis pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for assessing mitochondrial respiration with this compound using a Seahorse XF Analyzer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting Coq7-IN-1 insolubility in media
This guide provides troubleshooting assistance and frequently asked questions regarding the use of Coq7-IN-1, with a specific focus on addressing solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent, small molecule inhibitor of the human enzyme Coenzyme Q7, hydroxylase (COQ7).[1][2][3] COQ7 is a mitochondrial enzyme essential for the biosynthesis of Ubiquinone (also known as Coenzyme Q or CoQ).[4][5][6][7][8] Specifically, COQ7 catalyzes the hydroxylation of 5-demethoxyubiquinone (DMQ), a critical step in the CoQ production pathway.[1][9] By inhibiting COQ7, this compound interferes with this synthesis, leading to an accumulation of the substrate DMQ and a reduction in ubiquinone levels.[1][3][9] This makes it a valuable tool for studying the roles of CoQ in cellular processes like mitochondrial respiration and antioxidant defense.[4][6][10]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended and most effective solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[1][3] It is advisable to use a fresh, anhydrous grade of DMSO, as moisture can sometimes affect the solubility and stability of compounds.[11][12]
Q3: How should I store my this compound stock solution?
For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored under the following conditions:
Q4: Why does my this compound solution precipitate when I add it to my aqueous cell culture media?
This is a common issue for many organic, liposoluble small molecules.[12] this compound has high solubility in an organic solvent like DMSO but very low solubility in aqueous solutions like cell culture media or PBS.[14] When the concentrated DMSO stock is diluted into the media, the DMSO disperses, and the concentration of the inhibitor exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[11][14][15]
Q5: What is the maximum concentration of DMSO that my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[11] Some robust cell lines may tolerate up to 0.3% or even 0.5%. However, this threshold is cell-type dependent and should be determined empirically for your specific cell line. It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[12]
Troubleshooting Guide for Insolubility
This section provides a step-by-step guide to resolving precipitation issues with this compound in your experimental setup.
Q1: I observed a cloudy precipitate in my media immediately after adding the this compound stock solution. What are the steps to fix this?
Follow the workflow below to diagnose and solve the precipitation issue. Start with the simplest solutions first, such as modifying your dilution technique, before moving to more complex adjustments.
Caption: Troubleshooting workflow for this compound precipitation.
Data and Protocols
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
|---|---|---|
| DMSO | ≥ 100 mg/mL (368.05 mM) | Sonication may be required to achieve full dissolution.[3] |
| DMSO | 25 mg/mL (99.49 mM) | Hygroscopic DMSO can negatively impact solubility.[13] |
Table 2: Recommended Storage of this compound Solutions
| Storage Temperature | Duration | Recommendation |
|---|---|---|
| -20°C | 1 Month | Recommended for short-term use.[1][13] |
| -80°C | 6 Months | Recommended for long-term storage.[1][13] |
| Room Temperature | Not Recommended | For powder, store at -20°C for up to 3 years.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 271.7 g/mol )[3]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath sonicator (optional)
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 271.7 g/mol × 1000 mg/g = 2.717 mg
-
-
Weigh Compound: Carefully weigh out 2.717 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Ensure Complete Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, warm the solution to 37°C for 5-10 minutes and vortex again.[3] If needed, use a water bath sonicator for 10-15 minutes until the solution is clear.[3][12]
-
Store: Aliquot the clear stock solution into single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture media
-
Sterile conical tube
-
Vortexer
Methodology:
-
Determine Volumes: To prepare 10 mL of a 10 µM working solution, a 1:1000 dilution of the 10 mM stock is required.
-
Volume of Stock = (Final Conc. × Final Vol.) / Stock Conc.
-
Volume of Stock = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Volume of Media = 10 mL - 10 µL ≈ 10 mL
-
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C. This can help reduce temperature-related precipitation.
-
Add Media: Add the required volume of pre-warmed media to a sterile conical tube.
-
Dilute Stock: While gently vortexing the media, slowly add the 10 µL of the 10 mM stock solution drop-wise into the center of the vortex. This rapid, forceful mixing helps to disperse the inhibitor quickly and prevent localized high concentrations that lead to precipitation.[11][12]
-
Final Mix: Continue vortexing for another 5-10 seconds to ensure the solution is homogeneous.
-
Inspect and Use: Visually inspect the media for any signs of cloudiness or precipitation. If clear, the solution is ready to be added to your cells. The final DMSO concentration in this example is 0.1%.
Signaling Pathway Visualization
The primary mechanism of this compound is the disruption of the ubiquinone (Coenzyme Q10) biosynthesis pathway.
Caption: Inhibition of the Ubiquinone pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. glpbio.com [glpbio.com]
- 4. COQ7 - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 9. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The COQ7 gene and its putative association with human ageing [genomics.senescence.info]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing DMQ Accumulation in Coq7-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coq7-IN-1. The information is designed to help you manage the accumulation of demethoxyubiquinone (DMQ), a key consequence of inhibiting the COQ7 enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of the human enzyme Coenzyme Q7, hydroxylase (COQ7). COQ7 is a crucial enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1][2] Specifically, COQ7 catalyzes the penultimate step in this pathway, the hydroxylation of demethoxyubiquinone (DMQ) to demethyl-UQ (DMeQ), which is then converted to CoQ10.[1] By inhibiting COQ7, this compound blocks the production of CoQ10 and leads to the accumulation of the substrate, DMQ.[1][3]
Q2: What is the primary consequence of treating cells with this compound?
The primary and expected consequence of treating cells with this compound is the inhibition of CoQ10 synthesis and the subsequent accumulation of DMQ.[1][3] This effect can be used to study the roles of CoQ10 in various cellular processes and to investigate the balance between de novo CoQ10 synthesis and uptake from the extracellular environment.[1]
Q3: Is the accumulation of DMQ toxic to cells?
The potential toxicity of DMQ is a subject of ongoing research. Some studies suggest that DMQ can partially substitute for CoQ10 in the mitochondrial respiratory chain, but it is a much less efficient electron carrier.[4] There is also evidence from studies in C. elegans that DMQ accumulation might inhibit the activity of Complex I and Complex III of the respiratory chain.[4] However, other studies have indicated a low likelihood of significant DMQ toxicity.[4] The impact of DMQ accumulation on cell viability may be cell-type dependent and influenced by the specific experimental conditions. This compound has been shown to have minimal impact on the physiological growth of normal human cultured cells at effective concentrations.[1]
Q4: What are the expected effects of this compound on mitochondrial function?
Given that CoQ10 is an essential component of the mitochondrial electron transport chain (ETC), inhibiting its synthesis with this compound is expected to impair mitochondrial respiration.[3][5] This can lead to decreased oxygen consumption rates and a reduced capacity for ATP production through oxidative phosphorylation.[6] Cells may compensate for this by increasing their reliance on glycolysis for energy production.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound experiments.
Problem 1: No or low DMQ accumulation detected after this compound treatment.
Possible Causes:
-
Inactive Compound: The this compound may have degraded.
-
Insufficient Concentration: The concentration of this compound used may be too low for the cell line being studied.
-
Incorrect Treatment Duration: The incubation time may be too short to allow for detectable DMQ accumulation.
-
Cell Line Resistance: The cell line may have a high rate of CoQ10 uptake from the serum in the culture medium, masking the effect of the inhibitor.
-
Analytical Method Not Sensitive Enough: The method used to detect DMQ may lack the required sensitivity.
Solutions:
-
Verify Compound Activity: Use a fresh stock of this compound. Proper storage is critical; store stock solutions at -20°C for up to one month or -80°C for up to six months.[1]
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A concentration of 10 μM has been shown to be effective in HeLa cells.[1]
-
Optimize Treatment Duration: A 2-day (48-hour) treatment period has been shown to be effective for inducing DMQ accumulation.[1] You may need to optimize this for your experimental system.
-
Use Lipoprotein-Deficient Serum: To minimize the uptake of exogenous CoQ10, consider using a lipoprotein-deficient serum (LPDS) in your cell culture medium.[3]
-
Enhance Analytical Sensitivity: Utilize a highly sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) for the detection of DMQ and CoQ10.
Problem 2: Significant cell death observed after this compound treatment.
Possible Causes:
-
High Concentration of this compound: The concentration used may be cytotoxic to your specific cell line.
-
Prolonged Treatment Duration: Extended exposure to the inhibitor may lead to severe mitochondrial dysfunction and subsequent cell death.
-
Cellular Dependence on Oxidative Phosphorylation: The cell line may be highly reliant on mitochondrial respiration for survival, making it particularly sensitive to CoQ10 depletion.
-
Off-target Effects: Although this compound is a potent inhibitor, off-target effects at high concentrations cannot be entirely ruled out.
Solutions:
-
Determine GI50/IC50: Perform a cell viability assay (e.g., MTT, resazurin) to determine the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) for your cell line. This will help you select a concentration that effectively inhibits COQ7 with minimal cytotoxicity.
-
Reduce Treatment Duration: If significant cell death is observed, consider reducing the incubation time with this compound.
-
Supplement with CoQ10: To confirm that the observed cell death is due to CoQ10 depletion, perform a rescue experiment by co-treating the cells with this compound and a water-soluble formulation of CoQ10.
-
Culture in Galactose Media: To assess the dependence on mitochondrial respiration, culture cells in a medium where glucose is replaced by galactose. Cells grown in galactose are forced to rely on oxidative phosphorylation for ATP production and will be more sensitive to this compound treatment.[3]
Quantitative Data Summary
The following tables summarize quantitative data related to the effects of this compound and a related inhibitor, Coq7-IN-2.
Table 1: Effect of this compound on Quinone Levels in HeLa Cells
| Treatment | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 Content (%) |
| This compound (10 μM for 2 days) | 13.2 | 12.2 | 52.0 |
Data from MedchemExpress.[1]
Table 2: GI50 Values for this compound in Human Cell Lines
| Cell Line | GI50 (μM) | Treatment Duration |
| WI-38 | 19.0 | 4 days |
| C3A | 9.0 ± 1.1 | 4 days |
Data from MedchemExpress.[1]
Table 3: IC50 Values for Coq7-IN-2 (a related COQ7 inhibitor)
| Parameter | IC50 (μM) |
| DMQ10 Accumulation | 7.3 |
| UQ10 Accumulation | 15.4 |
Data from MedchemExpress.[7]
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment and Analysis of DMQ/CoQ10
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to the desired final concentration. A final DMSO concentration of <0.1% is recommended to avoid solvent toxicity.
-
Treatment: Replace the existing medium with the medium containing this compound. Incubate the cells for the desired duration (e.g., 48 hours). Include a vehicle control (medium with the same concentration of DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer, such as RIPA buffer (20 mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl).[8]
-
Quinone Extraction: Extract the quinones (DMQ and CoQ10) from the cell lysate. A common method is to use a mixture of ethanol and hexane (e.g., v/v 2/5).[8] Vortex vigorously and then centrifuge to separate the phases.
-
Sample Preparation: Carefully collect the upper organic (hexane) layer containing the quinones. Evaporate the hexane to dryness using a vacuum concentrator.
-
HPLC Analysis: Reconstitute the dried extract in an appropriate solvent for HPLC analysis. Analyze the samples using a reverse-phase C18 column and detect the quinones by UV absorbance (typically at 275 nm) or a more sensitive method like electrochemical detection or mass spectrometry.
-
Quantification: Quantify the amounts of DMQ and CoQ10 by comparing the peak areas to a standard curve generated with known amounts of DMQ and CoQ10 standards. Normalize the results to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Visualizations
Caption: Inhibition of COQ7 by this compound blocks the conversion of DMQ to DMeQ, leading to DMQ accumulation.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
Coq7-IN-1 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Coq7-IN-1, a potent inhibitor of human coenzyme Q7 (COQ7), particularly concerning its stability and application in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human Coenzyme Q7 (COQ7), a mitochondrial hydroxylase. COQ7 is a critical enzyme in the biosynthesis of ubiquinone (Coenzyme Q10 or UQ10), catalyzing the penultimate step of converting demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[1][2][3] By inhibiting COQ7, this compound effectively blocks the de novo synthesis of ubiquinone, leading to a cellular decrease in UQ10 levels and an accumulation of the substrate DMQ10.[4]
Q2: What are the expected cellular effects of long-term treatment with this compound?
A2: Long-term inhibition of COQ7 and the resulting ubiquinone deficiency can have significant impacts on cellular physiology. Researchers should anticipate observing:
-
Impaired mitochondrial respiration: Ubiquinone is an essential electron carrier in the mitochondrial electron transport chain (ETC). Its depletion can lead to reduced ATP production.[2][3]
-
Increased oxidative stress: The reduced form of ubiquinone, ubiquinol, is a potent antioxidant. A decrease in its levels can lead to an accumulation of reactive oxygen species (ROS).[2]
-
Alterations in cell growth and viability: Depending on the cell type and the concentration of this compound, long-term treatment may lead to growth inhibition or cell death.[4] For example, the GI50 for WI-38 cells is 19.0 μM and for C3A cells is 9.0 μM after 4 days of treatment.[4]
-
Nuclear signaling: A portion of COQ7 can translocate to the nucleus in response to mitochondrial ROS, where it partakes in a retrograde signaling pathway to mitigate mitochondrial stress.[5] Long-term inhibition of COQ7 might interfere with this signaling process.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO. The manufacturer recommends the following storage conditions for stock solutions:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
It is crucial to use the stock solution within the recommended timeframe to ensure the consistency of your experiments.[4]
Q4: Is this compound stable in cell culture medium for long-term experiments?
A4: The stability of this compound in cell culture medium over extended periods has not been extensively documented in publicly available literature. The stability of small molecules in culture can be influenced by factors such as pH, temperature, serum components, and cellular metabolism. This compound belongs to the pyrazole class of compounds. While some pyrazole derivatives exhibit good stability at physiological pH, others, particularly those with ester groups, can be susceptible to hydrolysis.[1][6][7] Therefore, for long-term experiments (spanning several days or weeks), it is highly recommended to assess the stability of this compound under your specific experimental conditions. A detailed protocol for this is provided in the Troubleshooting section.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Diminished or inconsistent inhibitory effect over time. | 1. Degradation of this compound in the culture medium. The compound may not be stable for the entire duration between media changes. 2. Cellular adaptation. Cells may upregulate compensatory pathways to counteract the effects of COQ7 inhibition. 3. Metabolism of this compound by the cells. | 1. Assess this compound stability: Use the provided protocol to determine the half-life of the inhibitor in your specific cell culture medium. If significant degradation occurs, consider more frequent media changes with freshly prepared inhibitor. 2. Monitor COQ7 expression: Perform western blot analysis to check for any changes in COQ7 protein levels over the course of the experiment.[8] 3. Quantify intracellular inhibitor concentration: If possible, use LC-MS/MS to measure the intracellular concentration of this compound to determine if it is being metabolized or effluxed. |
| Unexpected cytotoxicity or off-target effects. | 1. Inhibitor concentration is too high. The effective concentration can be cell-type dependent. 2. Accumulation of a toxic degradation product. If this compound is unstable, its breakdown products could be cytotoxic. 3. Off-target activity of this compound. While reported to not disturb normal cell growth at effective concentrations, this can be cell-line specific.[4] | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. 2. Characterize degradation products: If instability is confirmed, analytical techniques like LC-MS/MS could help identify major degradation products for further toxicological assessment. 3. Include appropriate controls: Use a negative control compound with a similar chemical scaffold but no activity against COQ7, if available. Also, consider rescue experiments by supplementing the media with ubiquinone. |
| Variability between experiments. | 1. Inconsistent preparation of this compound working solutions. 2. Freeze-thaw cycles of the stock solution. 3. Differences in cell density or passage number. | 1. Prepare fresh working solutions for each experiment from a single-use aliquot of the stock solution. 2. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. 3. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol allows you to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium (e.g., DMEM) with serum (e.g., 10% FBS)
-
HPLC-UV or LC-MS/MS system
-
Appropriate vials for sample collection
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile tubes.
-
Immediately take a sample for the time point 0 (T=0) analysis.
-
Incubate the remaining tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube and store it at -80°C until analysis.
-
Once all samples are collected, quantify the remaining concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine its stability profile.
Protocol 2: Monitoring the Pharmacodynamic Effect of this compound
This protocol helps to confirm the on-target activity of this compound in your cell line by measuring the accumulation of DMQ10.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
HPLC-UV or LC-MS/MS system for quinone analysis
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed your cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the desired duration. Include a vehicle-treated control group.
-
At the end of the treatment period, harvest the cells.
-
Lyse the cells and extract the quinones (UQ10 and DMQ10) using an appropriate solvent extraction method (e.g., with ethanol and hexane).[1]
-
Quantify the levels of UQ10 and DMQ10 in the extracts using HPLC-UV or LC-MS/MS.[9][10]
-
Normalize the quinone levels to the total protein concentration of the cell lysate.
-
Compare the DMQ10/UQ10 ratio in treated cells to that in control cells. A significant increase in this ratio confirms the inhibitory activity of this compound.
Visualizations
Caption: The Ubiquinone Biosynthesis Pathway and the Action of this compound.
Caption: Workflow for Assessing this compound Stability in Cell Culture Medium.
Caption: Troubleshooting Logic for Inconsistent this compound Activity.
References
- 1. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. COQ7 - Wikipedia [en.wikipedia.org]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines [sfera.unife.it]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of COQ-Synthome Transcripts and CoQ Levels in Mice Tissues Along Aging: Effect of Resveratrol and Exercise [mdpi.com]
Interpreting unexpected results from Coq7-IN-1 treatment
Welcome to the technical support center for Coq7-IN-1, a research-grade inhibitor of the Coenzyme Q7 hydroxylase (COQ7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret both expected and unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Coenzyme Q7 hydroxylase (COQ7), a key mitochondrial enzyme. COQ7 is responsible for the penultimate step in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1][2][3][4] Specifically, COQ7 catalyzes the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone.[1][5] By inhibiting COQ7, this compound is expected to decrease the cellular levels of CoQ10 and lead to the accumulation of the substrate, DMQ.[3][5][6][7]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on the known function of COQ7, treatment with this compound is expected to result in:
-
Decreased CoQ10 levels: As a critical component of the electron transport chain, a reduction in CoQ10 can impair mitochondrial respiration and ATP production.[2][8]
-
Accumulation of Demethoxyubiquinone (DMQ): Inhibition of COQ7 leads to a buildup of its direct substrate, DMQ.[3][5][6][7]
-
Impaired Mitochondrial Respiration: Reduced CoQ10 levels can lead to decreased activity of the mitochondrial respiratory chain, particularly Complexes I, II, and III.[2][8]
-
Increased Glycolysis: Cells may compensate for reduced mitochondrial ATP production by upregulating glycolysis.[6][7]
-
Increased Oxidative Stress: Although CoQ10 is part of a process that produces reactive oxygen species (ROS), its reduced form, ubiquinol, is also a potent antioxidant.[1][8] Disruption of the CoQ10 pool can therefore lead to an imbalance in cellular redox homeostasis.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed for high selectivity towards COQ7, as with any kinase inhibitor, off-target effects are possible and should be experimentally evaluated.[9] It is recommended to perform comprehensive profiling, such as chemical proteomics, to identify potential non-kinase targets.[10]
Q4: In which experimental models has the inhibition of COQ7 been studied?
A4: The effects of COQ7 deficiency have been studied in various models, including:
Troubleshooting Guide
This guide addresses potential unexpected results and provides troubleshooting suggestions for experiments involving this compound.
| Observed Unexpected Result | Potential Cause | Troubleshooting Steps |
| No significant decrease in CoQ10 levels after treatment. | 1. Compound Instability: this compound may be unstable in the experimental conditions (e.g., cell culture media, temperature).2. Insufficient Dose or Treatment Duration: The concentration or duration of treatment may be inadequate to achieve significant COQ7 inhibition.3. Cell Line Resistance: The cell line used may have intrinsic resistance mechanisms, such as high baseline CoQ10 levels or rapid CoQ10 turnover.4. Inactive Compound: The this compound stock solution may have degraded. | 1. Review the compound's stability data. Prepare fresh solutions for each experiment.2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration.3. Measure baseline CoQ10 and DMQ levels in your cell line. Consider using a different cell line with known sensitivity to mitochondrial inhibitors.4. Test the activity of the compound in a cell-free biochemical assay if available. |
| Cell death is observed at lower than expected concentrations. | 1. Off-target Toxicity: this compound may have off-target effects that induce cytotoxicity.2. Severe Mitochondrial Dysfunction: The treated cells may be particularly sensitive to disruptions in mitochondrial respiration.3. Synergistic Effects: Components of the cell culture medium (e.g., high glucose) may exacerbate the toxic effects of mitochondrial inhibition. | 1. Perform a kinase inhibitor selectivity screen to identify potential off-targets.[9] Use a structurally distinct COQ7 inhibitor as a control if available.2. Assess mitochondrial membrane potential and markers of apoptosis (e.g., caspase activation) at various concentrations.3. Culture cells in galactose-containing medium to force reliance on oxidative phosphorylation and potentially unmask mitochondrial-specific toxicity at lower doses.[13] |
| Unexpected changes in gene expression unrelated to mitochondrial function. | 1. Nuclear Role of COQ7: COQ7 has a putative nuclear function in regulating gene expression in response to mitochondrial ROS.[1][2] Inhibition of COQ7 may therefore have direct effects on transcription.2. Cellular Stress Response: The observed changes may be part of a broader cellular stress response to mitochondrial dysfunction. | 1. Investigate the expression of genes known to be regulated by mitochondrial retrograde signaling.2. Perform pathway analysis on transcriptomic data to identify enriched signaling pathways. Correlate gene expression changes with metabolic and phenotypic data. |
| Accumulation of DMQ is observed, but mitochondrial respiration is not significantly impaired. | 1. DMQ as an Electron Carrier: Some studies suggest that DMQ can partially function as an electron carrier in the respiratory chain, albeit less efficiently than CoQ10.[5]2. Compensatory Mechanisms: Cells may have activated compensatory mechanisms to maintain mitochondrial function. | 1. Measure the activity of individual respiratory chain complexes to pinpoint any subtle defects.2. Analyze changes in the expression of other CoQ biosynthesis pathway components (e.g., PDSS2) via Western blot.[14] |
Experimental Protocols
Protocol 1: Quantification of CoQ10 and DMQ10 by HPLC-MS/MS
This protocol describes the extraction and quantification of Coenzyme Q10 and its precursor, Demethoxyubiquinone (DMQ10), from cultured cells.
Materials:
-
Cell pellet (1-5 million cells)
-
Methanol
-
Hexane
-
Internal standards (e.g., CoQ6)
-
HPLC-MS/MS system
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of methanol.
-
Lipid Extraction: Add 2 mL of hexane and vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Sample Collection: Transfer the upper hexane layer to a new tube.
-
Drying: Evaporate the hexane under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a suitable volume of mobile phase for HPLC-MS/MS analysis.
-
Analysis: Inject the sample into the HPLC-MS/MS system. Quantify CoQ10 and DMQ10 based on the peak areas relative to the internal standard.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to assess the impact of this compound on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cultured cells
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
Signaling Pathways and Workflows
Caption: Coenzyme Q10 biosynthesis pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. COQ7 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COQ7 Gene: Function, Deficiency, and Research [learn.mapmygenome.in]
- 5. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homozygous COQ7 mutation: a new cause of potentially treatable distal hereditary motor neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLD1 Reverses the Ubiquinone Insufficiency of Mutant cat5/coq7 in a Saccharomyces cerevisiae Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 13. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in experiments with Coq7-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing Coq7-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of the human enzyme Coenzyme Q7 (COQ7). COQ7, a mitochondrial hydroxylase, is responsible for catalyzing the penultimate step in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone.[1][2] Specifically, COQ7 converts demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[3][4] By inhibiting COQ7, this compound blocks the CoQ10 biosynthetic pathway, leading to a decrease in cellular CoQ10 levels and an accumulation of the substrate, DMQ10.[1][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary effect of this compound is the depletion of the cellular CoQ10 pool. CoQ10 is an essential component of the mitochondrial electron transport chain (ETC), acting as an electron carrier from Complex I and II to Complex III.[6] Therefore, inhibition of its synthesis can lead to impaired mitochondrial respiration and reduced ATP production. Additionally, the reduced form of CoQ10, ubiquinol, is a potent lipid-soluble antioxidant.[3] Consequently, this compound treatment can also lead to increased oxidative stress. A key biochemical marker of this compound activity is the accumulation of DMQ10.[1][5]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound is cell-type dependent. For example, the 50% growth inhibition (GI50) after 4 days of treatment is approximately 19.0 μM in WI-38 cells and 9.0 μM in C3A cells.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How can I verify that this compound is active in my experimental system?
A5: The most direct way to confirm the activity of this compound is to measure the cellular levels of CoQ10 and its precursor, DMQ10, using High-Performance Liquid Chromatography (HPLC).[7][8][9] Treatment with an effective concentration of this compound should result in a significant decrease in CoQ10 levels and a corresponding increase in DMQ10 levels.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage of stock solutions. | Store stock solutions at -80°C for long-term storage and -20°C for short-term storage. Avoid repeated freeze-thaw cycles.[1] |
| Low Cell Density: Insufficient cell numbers can lead to a less pronounced phenotype. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Cell Type Resistance: Some cell lines may be less sensitive to CoQ10 depletion. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Consider increasing the treatment duration. | |
| Media Components: Components in the cell culture media may interfere with the inhibitor. | Use a consistent and well-defined media formulation. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells or plates. | Ensure thorough mixing of cell suspension before plating. Use a multichannel pipette for plating and verify cell distribution visually. |
| Inaccurate Pipetting of Inhibitor: Errors in dispensing small volumes of the inhibitor. | Use calibrated pipettes and perform serial dilutions to ensure accurate final concentrations. | |
| Edge Effects in Multi-well Plates: Evaporation and temperature gradients can affect cells in the outer wells. | Avoid using the outermost wells of multi-well plates for critical experiments or fill them with sterile media/PBS to minimize evaporation. | |
| Unexpected Cytotoxicity | Off-target Effects: Although reported to not disturb physiological cell growth in normal cells, high concentrations may induce off-target toxicity.[1][10] | Perform a thorough dose-response curve to identify a concentration that effectively inhibits CoQ10 synthesis without causing significant cell death. Use the lowest effective concentration. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments. | |
| Enhanced Sensitivity of Cell Line: Your specific cell line may be particularly sensitive to disruptions in mitochondrial function. | Start with a lower concentration range and shorter incubation times. Monitor cell viability closely using methods like MTT or trypan blue exclusion. | |
| Difficulty in Detecting DMQ10 Accumulation | Insufficient Treatment Duration or Concentration: The inhibitor may not have been applied for long enough or at a high enough concentration to cause detectable accumulation. | Increase the treatment duration (e.g., 48-72 hours) and/or the concentration of this compound based on dose-response data. |
| Suboptimal HPLC Method: The HPLC method may not be sensitive enough to detect DMQ10. | Optimize the HPLC protocol, including the column, mobile phase, and detector settings. Refer to the detailed protocol below.[7][8][9] | |
| Sample Degradation: DMQ10 may be unstable during sample preparation. | Keep samples on ice during preparation and process them quickly. Store extracts at -80°C until analysis. |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment. The optimal density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: The following day, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time will depend on the cell type and the specific assay being performed.
-
Endpoint Analysis: After incubation, proceed with the desired downstream analysis, such as cell viability assays, measurement of mitochondrial respiration, or extraction of metabolites for HPLC analysis.
Protocol 2: HPLC Analysis of CoQ10 and DMQ10
This protocol is a general guideline and may require optimization for your specific HPLC system and sample type.
-
Sample Preparation:
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Lyse the cells by sonication or by adding a lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Extraction of Quinones:
-
To a known amount of protein lysate, add a known volume of an internal standard (e.g., CoQ9 for CoQ10 analysis).
-
Add ice-cold ethanol to precipitate proteins.
-
Add hexane and vortex vigorously to extract the lipids, including CoQ10 and DMQ10.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the hexane to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., ethanol or mobile phase).
-
Inject the sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Use a mobile phase suitable for separating hydrophobic molecules. A common mobile phase is a mixture of methanol, ethanol, and isopropanol.[7]
-
Detect CoQ10 and DMQ10 using a UV detector at approximately 275 nm.[8]
-
Quantify the peaks by comparing their area to a standard curve of known concentrations of CoQ10 and, if available, DMQ10. Normalize the results to the protein concentration of the initial lysate.
-
Quantitative Data Summary
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | WI-38 | GI50 (4 days) | 19.0 µM | [1] |
| This compound | C3A | GI50 (4 days) | 9.0 ± 1.1 µM | [1] |
| This compound | HeLa | DMQ10 content (10 µM, 2 days) | 52.0% of total quinones | [1] |
| This compound | HeLa | Total Quinones (DMQ10 + UQ10) (10 µM, 2 days) | 13.2 ng/well (DMQ10) + 12.2 ng/well (UQ10) | [1] |
Visualizations
Coenzyme Q Biosynthesis Pathway
Caption: The Coenzyme Q10 biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound Experiments
Caption: A logical workflow for troubleshooting unexpected results in experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. COQ7 - Wikipedia [en.wikipedia.org]
- 3. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
Coq7-IN-1 interfering with fluorescence-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Coq7-IN-1 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human Coenzyme Q7 (COQ7), a mitochondrial hydroxylase. COQ7 is a key enzyme in the biosynthesis of ubiquinone (Coenzyme Q10 or UQ10), an essential component of the electron transport chain and a potent antioxidant.[1][2] this compound functions by inhibiting the activity of COQ7, which catalyzes the conversion of demethoxy-ubiquinone (DMQ) to demethyl-UQ (DMeQ).[1] This inhibition leads to a decrease in the de novo synthesis of ubiquinone and a subsequent accumulation of the substrate, DMQ.[1]
Q2: I am observing a decrease in my fluorescence signal after treating cells with this compound. Is this expected?
A2: A decrease in fluorescence signal can be due to several factors. It could be a genuine biological effect resulting from the inhibition of CoQ10 synthesis, which can impact mitochondrial function and cellular redox state, thereby affecting the fluorescence of your reporter. Alternatively, this compound itself might be interfering with the assay through fluorescence quenching. It is crucial to perform control experiments to distinguish between a biological effect and an assay artifact.
Q3: Could this compound be autofluorescent and interfere with my assay?
A3: Many small molecules possess intrinsic fluorescence, which can lead to false-positive signals in fluorescence-based assays.[3] To determine if this compound is autofluorescent under your experimental conditions, you should measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your fluorescent probe.
Q4: How can I determine the optimal concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound will depend on your cell type and the duration of the treatment. It is recommended to perform a dose-response experiment to determine the concentration that effectively inhibits CoQ10 synthesis without causing significant cytotoxicity. The half-maximal growth inhibition (GI50) has been reported for some cell lines (see table below).
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Cell Line | Parameter | Value | Treatment Conditions | Reference |
| WI-38 | GI50 | 19.0 µM | 4 days | [1] |
| C3A | GI50 | 9.0 ± 1.1 µM | Not specified | [1] |
| HeLa | DMQ10 Content | 13.2 ng/well | 10 µM for 2 days | [1] |
| HeLa | UQ10 Content | 12.2 ng/well | 10 µM for 2 days | [1] |
| HeLa | DMQ10 Percentage | 52.0% | 10 µM for 2 days | [1] |
Troubleshooting Guides
Issue 1: Altered Fluorescence Signal (Increase or Decrease)
This guide will help you determine if the observed change in fluorescence is a true biological effect or an artifact caused by this compound.
Experimental Protocol: Control for Autofluorescence and Quenching
-
Prepare a plate with the following controls:
-
Assay buffer alone.
-
Assay buffer + your fluorescent probe.
-
Assay buffer + this compound at the concentrations used in your experiment.
-
Assay buffer + your fluorescent probe + this compound at the concentrations used in your experiment.
-
-
Incubate the plate under the same conditions as your main experiment (time, temperature, etc.).
-
Measure the fluorescence at the excitation and emission wavelengths of your probe.
Data Interpretation:
-
This compound Autofluorescence: If the wells containing only this compound show a significant signal compared to the buffer-only control, the compound is autofluorescent at your assay wavelengths.
-
Fluorescence Quenching: If the signal in the wells with your probe and this compound is significantly lower than the signal from the probe alone, this compound is quenching the fluorescence of your probe.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for altered fluorescence signals.
Issue 2: High Data Variability
High variability in your fluorescence readings can obscure real effects.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Solubilization of this compound | Ensure this compound is fully dissolved in your stock solution (e.g., DMSO) before diluting into your aqueous assay buffer. Visually inspect for any precipitate. |
| Cell Health and Viability | Perform a cytotoxicity assay (e.g., MTT, LDH) to ensure the concentrations of this compound used are not causing significant cell death, which can lead to variable reporter expression and fluorescence. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your microplate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Signaling Pathway and Experimental Workflow Diagrams
Coenzyme Q10 Biosynthesis Pathway
The following diagram illustrates the final steps of the Coenzyme Q10 biosynthesis pathway, highlighting the step inhibited by this compound.
Caption: Inhibition of CoQ10 biosynthesis by this compound.
General Experimental Workflow for Investigating Assay Interference
This workflow outlines the steps to take when you suspect your small molecule inhibitor is interfering with your fluorescence-based assay.
Caption: Workflow for identifying small molecule assay interference.
References
Coq7-IN-1 Dosage Adjustment: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the Coq7 inhibitor, Coq7-IN-1, this technical support center provides essential guidance on dosage adjustment for various cell lines. This resource offers troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Coenzyme Q7 (COQ7) is a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), also known as ubiquinone. CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant.[1] The inhibitor, this compound, interferes with this pathway by blocking COQ7 activity, leading to a decrease in CoQ10 levels and an accumulation of its precursor, demethoxyubiquinone (DMQ).[2] This guide will provide researchers with the necessary information to effectively use this compound in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the human coenzyme Q7 (COQ7) protein. COQ7 is a hydroxylase that catalyzes the penultimate step in the biosynthesis of ubiquinone (Coenzyme Q10).[1][2] By inhibiting COQ7, this compound disrupts the production of ubiquinone, leading to the accumulation of the substrate of COQ7, demethoxy-UQ (DMQ).[2]
Q2: What is a good starting concentration for this compound in a new cell line?
A2: Based on available data, a starting concentration in the range of 5-20 µM is recommended for initial experiments. The optimal concentration will vary depending on the cell line's metabolic rate, expression levels of COQ7, and the desired level of ubiquinone synthesis inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can range from 24 to 96 hours, depending on the experimental goals. For studies measuring the immediate effects on ubiquinone synthesis, a shorter incubation of 24-48 hours may be sufficient. For assessing downstream cellular consequences, such as effects on cell proliferation or viability, a longer incubation of 72-96 hours is often necessary. A time-course experiment is recommended to determine the optimal incubation period for your experimental endpoint.
Q4: How can I determine the optimal dosage of this compound for my specific cell line?
A4: A dose-response curve is the most effective method to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability (using an MTT or similar assay), or a direct measure of target engagement like the accumulation of DMQ10. This will allow you to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific activity) for your cell line.
This compound and Coq7-IN-2 Dosage Information
The following table summarizes the available data on the effective concentrations of this compound and the related inhibitor Coq7-IN-2 in various cell lines. This information can be used as a starting point for designing your experiments.
| Inhibitor | Cell Line | Cell Type | Parameter | Concentration | Notes |
| This compound | WI-38 | Human lung fibroblast | GI50 | 19.0 µM | Normal cell line.[2] |
| This compound | C3A | Human liver hepatocellular carcinoma | GI50 | 9.0 ± 1.1 µM | Weakly inhibits growth.[2] |
| This compound | HeLa | Human cervical adenocarcinoma | DMQ10 Accumulation | 10 µM (for 2 days) | Resulted in 52.0% DMQ10 content.[2] |
| Coq7-IN-2 | PANC-1 | Human pancreatic carcinoma | DMQ10 Accumulation | Not specified | Substantial accumulation observed. |
| Coq7-IN-2 | PC3 | Human prostate adenocarcinoma | DMQ10 Accumulation | Not specified | Substantial accumulation observed. |
| Coq7-IN-2 | Not specified | Not specified | IC50 (DMQ10 accumulation) | 7.3 µM | |
| Coq7-IN-2 | Not specified | Not specified | IC50 (UQ10 accumulation) | 15.4 µM |
Experimental Protocols
Determining Optimal this compound Concentration using a Dose-Response Curve and MTT Assay
This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound for a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100%.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the GI50 value.
-
Visualizing the Impact of this compound
CoQ10 Biosynthesis Pathway and the Action of this compound
Caption: The Coenzyme Q10 biosynthesis pathway and the inhibitory action of this compound on the COQ7 enzyme.
Experimental Workflow for Dosage Determination
Caption: A streamlined workflow for determining the optimal dosage of this compound in a new cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell growth | 1. This compound concentration is too low. 2. The cell line is resistant to this compound. 3. The inhibitor has degraded. 4. Incorrect experimental setup. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Consider using a different inhibitor or a combination of inhibitors. Measure DMQ accumulation to confirm target engagement. 3. Use a fresh stock of this compound. Store the inhibitor as recommended by the manufacturer. 4. Review the experimental protocol for errors in cell seeding density, incubation time, or reagent preparation. |
| High cytotoxicity in all treated wells | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Cell line is highly sensitive. | 1. Perform a dose-response experiment with a lower concentration range. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control. 3. Reduce the initial seeding density of the cells and/or shorten the incubation time. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variation in inhibitor preparation. 4. Edge effects in the 96-well plate. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding in each experiment. 3. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. 4. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in media | 1. Poor solubility of the inhibitor at the working concentration. 2. Interaction with components in the cell culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility. Prepare a more concentrated stock solution to minimize the volume added to the media. 2. Test the solubility of this compound in the specific cell culture medium before treating the cells. Consider using a serum-free medium for the treatment period if serum components are suspected to cause precipitation. |
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues when using this compound.
References
How to confirm Coq7-IN-1 activity in situ
Welcome to the technical support center for Coq7-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the in situ activity of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of the human enzyme Coenzyme Q7 (COQ7). COQ7, a mitochondrial hydroxylase, is responsible for a critical step in the biosynthesis of Coenzyme Q (CoQ), also known as ubiquinone. Specifically, COQ7 catalyzes the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone, the penultimate step in the CoQ biosynthetic pathway.[1][2][3] By inhibiting COQ7, this compound blocks the production of CoQ and leads to the accumulation of its substrate, DMQ.[2][4]
Q2: What is the primary method to confirm this compound activity in situ?
The most direct method to confirm the in situ activity of this compound is to measure the cellular levels of Coenzyme Q (CoQ) and its precursor, demethoxyubiquinone (DMQ). Treatment of cells with active this compound will result in a dose-dependent decrease in CoQ levels and a corresponding increase in DMQ levels.[2][4] This change in the DMQ/CoQ ratio is a robust indicator of COQ7 inhibition.
Q3: What are the expected downstream effects of this compound treatment?
As Coenzyme Q is an essential electron carrier in the mitochondrial electron transport chain (ETC), inhibition of its synthesis by this compound is expected to impair mitochondrial respiration.[4][5] This can be experimentally verified by measuring the oxygen consumption rate (OCR) of treated cells. A decrease in basal and maximal respiration is a key indicator of this compound's downstream functional effect.[2][6]
Q4: In which cellular compartment does this compound exert its activity?
COQ7 is primarily located in the inner mitochondrial membrane, where Coenzyme Q biosynthesis occurs.[3][7] Therefore, this compound exerts its inhibitory activity within the mitochondria.
Experimental Workflow & Signaling
The general workflow for confirming this compound activity involves treating cells with the inhibitor, followed by harvesting and analysis of key biochemical endpoints. The primary pathway affected is the Coenzyme Q biosynthesis pathway, which has downstream consequences on mitochondrial respiration and cellular signaling.
Figure 1: General experimental workflow for confirming this compound activity.
Figure 2: Coenzyme Q biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data related to the use of this compound and the effects of COQ7 inhibition.
| Cell Line | This compound GI₅₀ (µM) | Duration of Treatment | Reference |
| WI-38 | 19.0 | 4 days | [8] |
| C3A | 9.0 ± 1.1 | 4 days | [8] |
| Cell Line | Treatment | DMQ₁₀ (ng/well) | CoQ₁₀ (ng/well) | DMQ₁₀ Content (%) | Reference |
| HeLa | This compound (10 µM) for 2 days | 13.2 | 12.2 | 52.0 | [8] |
| Cell Model | Condition | Basal Respiration | Maximal Respiration | Reference |
| Patient Fibroblasts (COQ7 mutation) | Compared to Wild-Type | Unchanged | Decreased | [2] |
| MCF-7 cells | CoQ Depletion | Decreased | Decreased | [6] |
Experimental Protocols
Protocol 1: Quantification of DMQ and CoQ by HPLC
This protocol outlines the steps for measuring the intracellular levels of DMQ and CoQ in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (20 mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl)
-
Ethanol (absolute)
-
Hexane
-
HPLC system with a C18 reverse-phase column and a UV or electrochemical detector
-
Methanol and ethanol for mobile phase
-
BCA protein assay kit
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish with an appropriate volume of RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of a small aliquot of the lysate using a BCA assay for normalization.
-
-
Extraction of Quinones:
-
To the remaining cell lysate, add a mixture of ethanol and hexane (e.g., a 5:2 v/v ratio of hexane to ethanol).[2]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the lipophilic quinones into the hexane phase.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer containing the quinones.
-
Evaporate the hexane to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume of mobile phase (e.g., methanol/ethanol mixture).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Employ a mobile phase of methanol and ethanol (e.g., 70% methanol and 30% ethanol) at a constant flow rate (e.g., 0.3 mL/min).[2]
-
Set the detector to the appropriate wavelength for detecting CoQ and DMQ (typically 275 nm for UV detection).[2]
-
Identify and quantify the peaks corresponding to DMQ and CoQ by comparing their retention times to those of pure standards.
-
-
Data Analysis:
-
Calculate the concentration of DMQ and CoQ in each sample based on the standard curve.
-
Normalize the quinone levels to the total protein content of the cell lysate.
-
Calculate the DMQ/CoQ ratio for each sample.
-
Protocol 2: Assessment of Mitochondrial Respiration
This protocol describes how to measure the oxygen consumption rate (OCR) in cells treated with this compound using a Seahorse XF Analyzer.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Base Medium (or equivalent, supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents:
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired duration.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO₂ incubator at 37°C.
-
Hydrate the sensor cartridge in a non-CO₂ incubator at 37°C according to the manufacturer's instructions.
-
Load the injection ports of the sensor cartridge with the mitochondrial stress test reagents (oligomycin, FCCP, rotenone/antimycin A) at optimized concentrations.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay.
-
The assay will measure the basal OCR, followed by sequential injections of the stress test reagents to determine key parameters of mitochondrial function:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The maximum OCR achieved after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-mitochondrial Respiration: The remaining OCR after rotenone/antimycin A injection.
-
-
-
Data Normalization and Analysis:
-
After the assay, normalize the OCR data to the number of cells or total protein content per well.
-
Compare the OCR parameters between this compound-treated and control cells. A decrease in basal and maximal respiration is indicative of impaired mitochondrial function due to CoQ depletion.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| HPLC: No or low signal for CoQ and DMQ | Inefficient extraction of lipophilic quinones. | - Ensure vigorous vortexing during the extraction step. - Check the purity and dryness of the ethanol and hexane used. - Optimize the ratio of extraction solvents. |
| Degradation of CoQ or DMQ. | - Keep samples on ice or at 4°C during preparation. - Avoid prolonged exposure to light and air. - Analyze samples promptly after extraction. | |
| Incorrect HPLC detector settings. | - Verify that the detector is set to the correct wavelength (e.g., 275 nm for UV). - For electrochemical detection, ensure the potential is set appropriately for CoQ and DMQ. | |
| HPLC: Broad or split peaks | Column contamination or degradation. | - Flush the column with a strong solvent (e.g., isopropanol). - Use a guard column to protect the analytical column. - If the problem persists, replace the column. |
| Sample solvent incompatible with mobile phase. | - Reconstitute the dried extract in the mobile phase. | |
| Air bubbles in the system. | - Degas the mobile phase. - Purge the pump to remove any trapped air. | |
| Respirometry: High variability between replicate wells | Uneven cell seeding. | - Ensure a single-cell suspension and careful pipetting during cell plating. |
| Edge effects in the microplate. | - Avoid using the outermost wells of the microplate or fill them with media only. | |
| Respirometry: Low OCR values in all wells | Cell number is too low. | - Optimize the cell seeding density for your cell type. |
| Cells are unhealthy. | - Ensure proper cell culture conditions and check cell viability before the assay. | |
| General: Inconsistent results | Incomplete inhibition by this compound. | - Verify the concentration and purity of the this compound stock solution. - Optimize the treatment time and concentration for your specific cell line. |
| Issues with the vehicle control. | - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is not toxic to the cells. |
References
- 1. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homozygous COQ7 mutation: a new cause of potentially treatable distal hereditary motor neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coenzyme Q Depletion Reshapes MCF-7 Cells Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COQ7 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Coq7-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of Coq7-IN-1, a potent inhibitor of human Coenzyme Q7 (COQ7). Understanding and confirming that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and chemical biology. This document outlines and compares three principal approaches: the Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoLuc-based assays, and downstream biomarker quantification.
Introduction to Coq7 and this compound
Coenzyme Q (CoQ), or ubiquinone, is an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain.[1] Its biosynthesis is a multi-step process involving a suite of "COQ" proteins. COQ7, a mitochondrial hydroxylase, catalyzes a penultimate step in this pathway: the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3] Inhibition of COQ7 disrupts the production of CoQ and leads to the accumulation of the substrate, DMQ.[3][4]
This compound is a highly potent small molecule inhibitor of human COQ7.[4] It serves as a valuable tool for studying the physiological roles of CoQ and the consequences of its depletion. Validating that this compound engages with COQ7 in cells is paramount to accurately interpreting experimental results and for the development of potential therapeutics targeting this pathway.
Comparison of Target Engagement Validation Methods
The following table summarizes and compares three distinct methods for validating the interaction of this compound with its target protein, COQ7, in a cellular context.
| Method | Principle | Advantages | Disadvantages | This compound Applicability |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][6] | Label-free; applicable to endogenous proteins in cells and tissues; provides direct evidence of physical interaction.[5][7] | Can be low-throughput; requires a specific antibody for detection; optimization for membrane proteins can be challenging.[8][9] | High: As a direct binding assay, CETSA can confirm the physical interaction between this compound and COQ7. Given COQ7's mitochondrial localization, a protocol adapted for membrane proteins is recommended.[8][10] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a test compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[11] | Highly sensitive and quantitative; provides real-time kinetics and affinity data in living cells; adaptable to high-throughput screening.[11][12] | Requires genetic modification of the target protein (fusion to NanoLuc®); development of a specific fluorescent tracer is necessary.[12] | High: A NanoBRET assay for COQ7 would provide quantitative data on the affinity and residence time of this compound in live cells. This would involve creating a COQ7-NanoLuc fusion protein and a suitable fluorescent tracer.[11] |
| Downstream Biomarker Analysis (DMQ10 Accumulation) | Inhibition of COQ7 enzymatic activity leads to the accumulation of its substrate, demethoxyubiquinone (DMQ10).[3][4] | Measures the functional consequence of target engagement; can be highly sensitive with appropriate analytical methods (LC-MS). | Indirect measure of target engagement; accumulation of the biomarker can be influenced by other cellular processes; does not confirm direct physical binding. | High: this compound treatment leads to a measurable increase in cellular DMQ10 levels.[4] This method directly assesses the functional outcome of COQ7 inhibition. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Coenzyme Q Biosynthesis Pathway and the Site of Action of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: NanoBRET™ Target Engagement Assay Experimental Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound
This protocol is adapted for a mitochondrial membrane protein like COQ7.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with detergent (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Antibody specific for COQ7
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes and thermocycler
-
Centrifuge
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for the appropriate time in a humidified incubator.
-
Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by adding lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of the soluble fraction. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-COQ7 antibody.
-
Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble COQ7 as a function of temperature for both this compound and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay for this compound
This protocol requires the prior development of a COQ7-NanoLuc® fusion construct and a specific fluorescent tracer.
Materials:
-
HEK293 cells (or other suitable cell line)
-
COQ7-NanoLuc® fusion plasmid
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer for COQ7
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection: Transfect cells with the COQ7-NanoLuc® plasmid according to the manufacturer's instructions. Plate the transfected cells in the assay plate and incubate for 24 hours.
-
Tracer and Inhibitor Addition: Prepare serial dilutions of this compound. Add the fluorescent tracer at a predetermined optimal concentration to the cells, followed by the addition of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable luminometer.
-
Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Quantification of DMQ10 Accumulation by LC-MS
This protocol provides a method to measure the downstream biomarker of COQ7 inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Methanol, Hexane, and other LC-MS grade solvents
-
Internal standard (e.g., a stable isotope-labeled CoQ10 analog)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Cell Lysis and Extraction: Harvest and wash the cells. Lyse the cells and extract lipids using a suitable solvent system (e.g., methanol/hexane). Add the internal standard at the beginning of the extraction to control for sample loss.
-
Sample Preparation: Evaporate the solvent and reconstitute the lipid extract in a solvent compatible with the LC-MS method.
-
LC-MS/MS Analysis: Inject the samples onto an appropriate LC column (e.g., C18) and elute with a suitable mobile phase gradient. Use the mass spectrometer to detect and quantify DMQ10 and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Generate a standard curve using known amounts of a DMQ10 standard. Normalize the DMQ10 peak area to the internal standard peak area and quantify the amount of DMQ10 in each sample using the standard curve. Plot the amount of DMQ10 as a function of this compound concentration.
Alternative Coq7 Inhibitors
A comprehensive evaluation of a target inhibitor benefits from comparison with other known modulators of the same target.
| Inhibitor | Mechanism of Action | Reported Cellular Activity | Potential Off-Target Effects |
| Clioquinol | Metal chelator that can inhibit COQ7 activity, likely by chelating iron required for its enzymatic function. | Has shown anticancer effects in various cell lines with IC50 values in the low micromolar range.[13] | Broad metal chelation can affect numerous metalloenzymes. Has been associated with neurotoxicity.[14] |
| Pyrazole Derivatives | Direct inhibition of COQ7. | Some pyrazole derivatives have shown inhibitory activity against COQ7.[15] | Pyrazole scaffolds are known to interact with a wide range of biological targets, including kinases and CYPs, so selectivity profiling is crucial.[16][17] |
Conclusion
Validating the cellular target engagement of this compound is essential for its use as a chemical probe and for any potential therapeutic development. This guide has provided a comparative overview of three robust methods: CETSA, NanoBRET, and downstream biomarker analysis.
-
CETSA offers a label-free approach to confirm direct physical binding to the endogenous target.
-
NanoBRET provides highly quantitative data on binding affinity and kinetics in living cells.
-
DMQ10 accumulation analysis directly measures the functional consequence of COQ7 inhibition.
The choice of method will depend on the specific research question, available resources, and the desired throughput. For a comprehensive validation of this compound, a combination of a direct binding assay (CETSA or NanoBRET) and the functional biomarker assay is recommended. This multi-faceted approach will provide the highest confidence in the on-target activity of this compound and enable a more accurate interpretation of its biological effects.
References
- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Small Molecule Inhibition of the Archetypal UbiB protein COQ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clioquinol: to harm or heal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Coq7 Inhibitors: A Guide for Researchers
Disclaimer: Information regarding specific compounds designated "Coq7-IN-1" and "Coq7-IN-2" is not publicly available in the reviewed scientific literature. This guide provides a comparative framework using two well-characterized classes of Coq7 inhibitors, Clioquinol and Pyrazole Derivatives, to serve as a template for researchers and drug development professionals.
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain.[1] Its biosynthesis is a multi-step process, with the COQ7 gene encoding a crucial hydroxylase enzyme.[2] Inhibition of Coq7 is a key area of research for various therapeutic applications. This guide compares the efficacy and mechanisms of two representative classes of Coq7 inhibitors.
Data Presentation: Comparative Analysis of Coq7 Inhibitors
The following table summarizes the key characteristics of Clioquinol and a representative Pyrazole Derivative as inhibitors of Coq7, based on available experimental data.
| Feature | Clioquinol | Pyrazole Derivative (Representative) |
| Primary Mechanism of Action | Metal chelator, particularly of iron and copper, which are essential for Coq7 enzymatic activity.[3][4] | Direct competitive or non-competitive inhibition of the Coq7 enzyme.[5] |
| Reported Efficacy (IC50/GI50) | Antiviral (SARS-CoV-2): IC50 = 12.62 µM[6] Antifungal (Candida): PMIC50 = 0.031–0.5 µg/mL[6] | Anticancer (HCT116): IC50 = 0.95 µM[7] Kinase Inhibition (CDK12/13): IC50 = 9 nM / 5.8 nM[7] |
| Cellular Effects | Induces mitochondrial toxicity and oxidative stress.[8] Affects respiratory chain complex IV.[1] Can lead to degradation of OPA1 dynamin-like GTPase.[1] | Can induce apoptosis and cell cycle arrest in cancer cell lines.[7] |
| Therapeutic Potential | Investigated for neurodegenerative diseases (e.g., Alzheimer's) and as an antimicrobial agent.[2][4] | Broad potential as anticancer agents, kinase inhibitors, and antimicrobials.[9][10] |
| Selectivity | Broad-spectrum metal chelator, affecting multiple metalloenzymes.[2] | Can be designed for high selectivity towards specific enzyme targets.[9] |
| Known Side Effects | Neurotoxicity with prolonged oral use (subacute myelo-optic neuropathy - SMON).[2][11] | Varies widely depending on the specific derivative; some may have off-target effects. |
Note: IC50/GI50 values are context-dependent and derived from studies on various cell lines and disease models, not all of which directly measure Coq7 inhibition.
Experimental Protocols
Cell-Based Coq7 Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of a compound on Coq7 function in a cellular context by measuring the accumulation of the Coq7 substrate, demethoxyubiquinone (DMQ).
a. Cell Culture and Treatment:
-
HeLa cells, which have high ubiquinone synthesis activity, are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 6-well plates or 60 mm dishes.[5]
-
Cells are seeded and allowed to adhere overnight.
-
The test compounds (e.g., Clioquinol, Pyrazole derivative) are added to the culture medium at various concentrations (e.g., 1-10 µM).[5] A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a defined period, typically 24 to 48 hours.[5][12]
b. Quinone Extraction:
-
After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed, and total lipids, including quinones, are extracted using a solvent mixture, typically ethanol and hexane (e.g., 2:5 v/v).[13]
c. HPLC Analysis:
-
The extracted quinones are dried and then resuspended in a suitable solvent for analysis.
-
The samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[9]
-
Quinones (CoQ10 and DMQ10) are detected by UV absorbance at 275 nm.[13]
-
The ratio of DMQ10 to CoQ10 is calculated to determine the extent of Coq7 inhibition. An increased DMQ10/CoQ10 ratio indicates inhibition of Coq7 activity.[13]
Mitochondrial Respiration Assay
This protocol assesses the downstream effect of Coq7 inhibition on mitochondrial function.
a. Cell Preparation:
-
Cells are cultured and treated with the test compounds as described above.
b. Oxygen Consumption Rate (OCR) Measurement:
-
An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the oxygen consumption rate, a key indicator of mitochondrial respiration.
-
Basal OCR is measured, followed by sequential injections of mitochondrial stressors:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
A decrease in basal and maximal respiration in compound-treated cells compared to controls would suggest impaired mitochondrial function, a likely consequence of Coq7 inhibition.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Coenzyme Q10 biosynthesis pathway highlighting the role of COQ7.
Caption: Experimental workflow for a cell-based Coq7 inhibition assay.
References
- 1. Clioquinol induces mitochondrial toxicity in SH-SY5Y neuroblastoma cells by affecting the respiratory chain complex IV and OPA1 dynamin-like GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-neurodegeneration drug clioquinol inhibits the aging-associated protein CLK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. micropublication.com [micropublication.com]
A Comparative Guide to Ubiquinone Synthesis Inhibitors: Coq7-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coq7-IN-1, a potent inhibitor of human COQ7, with other known inhibitors of the ubiquinone (Coenzyme Q10) biosynthesis pathway. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies on ubiquinone metabolism and related diseases.
Introduction to Ubiquinone Synthesis and its Inhibition
Ubiquinone (Coenzyme Q10 or CoQ10) is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production.[1] The biosynthesis of ubiquinone is a complex, multi-step process involving a series of enzymes encoded by the COQ genes.[2] Inhibition of this pathway at various enzymatic steps can lead to a depletion of CoQ10, providing valuable insights into its physiological roles and the pathophysiology of primary CoQ10 deficiencies. Several small molecules have been identified that inhibit different enzymes in this pathway, with this compound being a notable potent and specific inhibitor of COQ7.[3][4]
Comparative Analysis of Ubiquinone Synthesis Inhibitors
This section compares this compound with other inhibitors targeting the ubiquinone synthesis pathway. The data presented is a summary of findings from various studies and is intended for comparative purposes. Direct comparison of absolute inhibitory values across different studies should be approached with caution due to variations in experimental conditions.[5]
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 / GI50 | Cell Line | Reference |
| This compound | COQ7 | Potent inhibitor of human COQ7 | GI50: 9.0 ± 1.1 µM (C3A cells), 19.0 µM (WI-38 cells) | C3A, WI-38 | [6] |
| Clioquinol | COQ7 | Metal chelator, inhibits COQ7 activity | IC50: 34.6 µM (for VEGFR2 kinase activity, not directly on COQ7) | HUVECs | [7] |
| 4-Nitrobenzoate | COQ2 | Competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase | Dose-dependent decrease in CoQ10 | Mammalian cells | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the ubiquinone biosynthesis pathway and the points of inhibition, as well as a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Figure 1: Ubiquinone biosynthesis pathway and points of inhibition.
Figure 2: General experimental workflow for assessing ubiquinone synthesis inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of ubiquinone synthesis inhibitors. For specific details, it is recommended to consult the original research articles.
Cell-Based COQ7 Inhibition Assay
This assay is designed to determine the inhibitory activity of a compound on COQ7 in a cellular context by measuring the accumulation of its substrate, demethoxyubiquinone (DMQ), and the reduction of the final product, ubiquinone (CoQ10).
Materials:
-
Cell line with active ubiquinone synthesis (e.g., HeLa cells)[3]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
6-well plates or 60 mm culture dishes
-
Reagents for cell lysis (e.g., RIPA buffer)
-
Reagents and equipment for protein quantification (e.g., BCA assay)
-
HPLC system with UV or electrochemical detector
Procedure:
-
Cell Seeding: Inoculate HeLa cells (or another suitable cell line) at a density of 2 × 10^5 cells/well in a 6-well plate or 4 × 10^5 cells/well in a 60 mm culture dish and culture overnight.[3]
-
Inhibitor Treatment: Add the test compound at various concentrations (e.g., 1-5 µM) to the cells and co-culture for a further 2 days.[3]
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization purposes.
-
Lipid Extraction and HPLC Analysis: Extract the lipids, including DMQ and CoQ10, from the cell lysates and analyze the levels of each using HPLC with UV or electrochemical detection.
-
Data Analysis: Calculate the ratio of DMQ10 to CoQ10. An increase in this ratio indicates inhibition of COQ7. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Demethoxyubiquinone (DMQ) and Coenzyme Q10 by HPLC
This method is used to separate and quantify the levels of DMQ and CoQ10 in cell extracts.
Materials:
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile phase (e.g., a mixture of acetonitrile, isopropanol, and methanol).
-
Standards for DMQ10 and CoQ10.
-
Cell extracts prepared as described above.
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extracts from the cell-based assay in a suitable solvent (e.g., ethanol).
-
HPLC Separation: Inject the sample onto the C18 column. The separation is typically performed using an isocratic mobile phase.
-
Detection: Monitor the elution of DMQ10 and CoQ10 using a UV detector at a wavelength of approximately 275 nm.[10]
-
Quantification: Identify and quantify the peaks corresponding to DMQ10 and CoQ10 by comparing their retention times and peak areas to those of the known standards.
-
Normalization: Normalize the quantified amounts of DMQ10 and CoQ10 to the total protein content of the cell lysate.
Conclusion
This compound is a valuable tool for studying the role of COQ7 in ubiquinone biosynthesis and the consequences of its deficiency. This guide provides a starting point for comparing this compound with other inhibitors of the ubiquinone synthesis pathway. The choice of inhibitor will depend on the specific research question, the target enzyme of interest, and the desired experimental system. It is crucial to carefully consider the experimental design and to consult primary literature for detailed protocols and inhibitor characteristics. The continued development and characterization of specific inhibitors for each step of the ubiquinone biosynthesis pathway will undoubtedly advance our understanding of CoQ10 metabolism and its role in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts | PLOS One [journals.plos.org]
- 10. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Specificity of Coq7-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. This guide provides a comparative overview of methods to measure the specificity of Coq7-IN-1, a potent inhibitor of human Coenzyme Q7 (COQ7), a key enzyme in the biosynthesis of Coenzyme Q10 (ubiquinone).
This compound interferes with ubiquinone synthesis, leading to the accumulation of the substrate demethoxyubiquinone (DMQ) and a reduction in ubiquinone (UQ) levels.[1] Assessing its specificity involves determining its on-target potency, identifying off-target interactions, and comparing its profile to alternative inhibitors.
Comparative Analysis of Coq7 Inhibitors
A direct comparison of the specificity of this compound with other inhibitors is challenging due to the limited publicly available data from head-to-head studies. The following table summarizes the available data for this compound and known alternative inhibitors. It is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.
| Inhibitor | Target | Assay Type | Potency (IC50/GI50) | Known Off-Targets/Additional Information |
| This compound | Human COQ7 | Cell-based (Growth Inhibition) | GI50: 19.0 µM (WI-38 cells)[1] | Specific off-target profile not publicly available. |
| Cell-based (Growth Inhibition) | GI50: 9.0 ± 1.1 µM (C3A cells)[1] | Induces accumulation of DMQ10 in HeLa cells.[1] | ||
| Coq7-IN-2 | Human COQ7 | Cell-based (DMQ10 accumulation) | IC50: 7.3 µM[2] | Structurally related to this compound. |
| Cell-based (UQ10 reduction) | IC50: 15.4 µM[2] | |||
| Clioquinol | Human COQ7 (CLK-1) | Cell-based | Not specified | Metal chelator with broad biological effects, including inhibition of the proteasome and modulation of the autophagy-lysosomal pathway.[3] Associated with neurotoxicity.[4][5] |
| Pyrazole Derivatives | Human COQ7 | Cell-based | Not specified | A broad class of compounds with diverse biological activities; specific Coq7 inhibitors have been identified.[4] |
Experimental Protocols for Specificity Measurement
To rigorously assess the specificity of this compound, a combination of in vitro and cell-based assays is recommended.
1. On-Target Potency Determination: Cell-Based HPLC Assay
This assay quantifies the accumulation of Coq7's substrate, demethoxyubiquinone (DMQ), and the depletion of the downstream product, ubiquinone (CoQ10), in cultured cells treated with the inhibitor.
Protocol:
-
Cell Culture: Plate human cells with high CoQ synthesis activity (e.g., HeLa cells) in 6-well plates and culture overnight.[4]
-
Inhibitor Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 to 30 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Extraction:
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak areas for DMQ10 and CoQ10.
-
Normalize the quinone levels to the total protein concentration of the cell lysate.
-
Calculate the IC50 value for DMQ10 accumulation and CoQ10 reduction by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Detect the amount of soluble Coq7 in each sample using Western blotting with a specific anti-COQ7 antibody.
-
Data Analysis: Plot the amount of soluble Coq7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
3. Off-Target Profiling: Kinase and Hydroxylase Panel Screening
To identify potential off-target interactions, this compound should be screened against a broad panel of related and unrelated enzymes.
Protocol:
-
Kinase Panel Screening: Submit this compound to a commercial kinase screening service to be tested against a large panel of human kinases (e.g., a kinome scan). The assay is typically performed at a fixed concentration of inhibitor (e.g., 10 µM) to identify initial hits.
-
Hydroxylase Panel Screening: As Coq7 is a hydroxylase, screening against a panel of other human hydroxylases is crucial. This may require the development of specific enzymatic assays for each hydroxylase.
-
Dose-Response Follow-up: For any identified off-target hits, perform dose-response experiments to determine the IC50 values.
-
Selectivity Analysis: Compare the IC50 value for Coq7 with the IC50 values for any identified off-targets to calculate a selectivity ratio. A higher ratio indicates greater specificity for Coq7.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Specificity Measurement
The following diagram illustrates the overall workflow for assessing the specificity of this compound.
Caption: Workflow for measuring the specificity of this compound.
Coq7 Signaling Pathway
The diagram below illustrates the position of Coq7 in the Coenzyme Q10 biosynthesis pathway and the effect of this compound.
Caption: Inhibition of COQ7 by this compound in the CoQ10 biosynthesis pathway.
By employing these methodologies, researchers can obtain a comprehensive specificity profile for this compound, enabling a more informed use of this chemical probe in studies of Coenzyme Q10 metabolism and related diseases. The lack of extensive public data on the off-target profile of this compound highlights the importance of conducting such studies to fully characterize this and other chemical inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coenzyme Q Depletion Reshapes MCF-7 Cells Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Western Blotting for COQ7: A Comparative Guide to Knockdown and Pharmacological Inhibition with Coq7-IN-1
Understanding the Approaches
COQ7 Knockdown (siRNA): This genetic approach utilizes small interfering RNA (siRNA) to target and degrade COQ7 mRNA, leading to a decrease in the synthesis of the COQ7 protein. This method is highly specific for reducing the total amount of COQ7 protein in the cell.
Coq7-IN-1 Inhibition: This pharmacological approach employs a small molecule inhibitor, this compound, to directly block the enzymatic activity of the COQ7 protein. Unlike knockdown, this method does not necessarily reduce the amount of COQ7 protein but rather renders the existing protein non-functional. However, some inhibitors can lead to protein degradation as a secondary effect, which can be assessed by Western blot.
Comparative Experimental Workflow
The overall workflow for assessing both COQ7 knockdown and inhibition by Western blot shares fundamental steps, from sample preparation to data analysis. The primary distinction lies in the initial treatment of the cells.
Detailed Experimental Protocols
The following tables outline the key steps and reagents for performing a Western blot to assess COQ7 knockdown versus this compound inhibition.
Table 1: Cell Treatment and Lysate Preparation
| Step | COQ7 Knockdown (siRNA) | This compound Inhibition |
| Cell Seeding | Seed cells to achieve 50-70% confluency at the time of transfection. | Seed cells to achieve a suitable confluency for drug treatment and subsequent lysis. |
| Treatment | Transfect cells with COQ7-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent. | Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified duration. |
| Incubation | Incubate for 48-72 hours post-transfection to allow for mRNA and protein turnover. | The incubation time will depend on the inhibitor's mechanism of action and experimental goals. |
| Cell Lysis | Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[1][2] | Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[1][2] |
| Lysate Processing | Scrape cells, transfer to a microfuge tube, and centrifuge to pellet cell debris. | Scrape cells, transfer to a microfuge tube, and centrifuge to pellet cell debris. |
| Protein Quantification | Determine protein concentration of the supernatant using a BCA assay.[1][2] | Determine protein concentration of the supernatant using a BCA assay.[1][2] |
Table 2: Western Blot Procedure
| Step | Protocol Details |
| Protein Loading | Load 20-60 µg of total protein per lane of a 12% SDS-PAGE gel.[1] |
| Electrophoresis | Run the gel at a constant voltage until the dye front reaches the bottom. |
| Protein Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. |
| Blocking | Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. |
| Primary Antibody | Incubate the membrane with a primary antibody against COQ7 (e.g., rabbit anti-COQ7, 1:1000 - 1:2000 dilution) overnight at 4°C.[1] |
| Washing | Wash the membrane three times with TBST for 5-10 minutes each. |
| Secondary Antibody | Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1-2 hours at room temperature.[1] |
| Washing | Wash the membrane three times with TBST for 5-10 minutes each. |
| Detection | Visualize protein bands using an ECL detection reagent and an imaging system.[1] |
| Loading Control | Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or VDAC/Porin) to ensure equal protein loading.[1][2] |
Data Interpretation and Expected Outcomes
COQ7 Knockdown: A successful knockdown will result in a significant decrease in the intensity of the COQ7 band in the siRNA-treated sample compared to the non-targeting control. The degree of knockdown can be quantified by densitometry and normalized to the loading control.
This compound Inhibition: The primary effect of this compound is the inhibition of enzymatic activity, which is not directly measured by Western blot. However, Western blot analysis is crucial to determine if the inhibitor affects COQ7 protein levels.
-
No change in protein level: This would indicate that this compound inhibits COQ7 activity without causing protein degradation.
-
Decrease in protein level: This could suggest that the inhibitor induces a conformational change that leads to protein instability and subsequent degradation.
-
Increase in protein level: In some instances, inhibition of an enzyme can lead to a compensatory upregulation of its expression.[3][4]
Signaling Pathway Context
COQ7 is a key enzyme in the Coenzyme Q10 biosynthesis pathway, which is essential for mitochondrial electron transport and antioxidant defense.
Conclusion
Western blotting is an indispensable tool for validating both COQ7 knockdown and the effects of pharmacological inhibitors on COQ7 protein levels. While the core protocol is similar, the interpretation of the results differs significantly. For knockdown experiments, a reduction in the COQ7 band is the expected outcome. For inhibition studies, the Western blot reveals whether the inhibitor also impacts protein stability, providing a more complete picture of its cellular effects. By following these detailed protocols and considering the distinct nature of each approach, researchers can generate robust and reliable data to advance their understanding of COQ7 function.
References
- 1. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains function by metalation with cobalt | bioRxiv [biorxiv.org]
- 4. origene.com [origene.com]
A Comparative Guide to HPLC Methods for Quantifying UQ10 and DMQ10 Following Coq7-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of Ubiquinone-10 (UQ10, also known as Coenzyme Q10) and its precursor, Demethoxyubiquinone-10 (DMQ10). The accurate measurement of these two analytes is critical for studying the efficacy and mechanism of action of inhibitors targeting COQ7, a key enzyme in the coenzyme Q biosynthesis pathway. Inhibition of COQ7 is expected to lead to a decrease in UQ10 levels and a corresponding accumulation of DMQ10. This guide focuses on the analytical challenges and solutions in the context of using Coq7-IN-1, a potent and specific inhibitor of human COQ7.
Impact of this compound on UQ10 and DMQ10 Levels
This compound is a small molecule inhibitor that targets the COQ7 enzyme, which is responsible for the second to last step in the biosynthesis of UQ10 – the hydroxylation of DMQ10. Inhibition of this enzyme disrupts the normal production of UQ10, leading to an accumulation of the substrate DMQ10. Experimental data from the treatment of HeLa cells with this compound demonstrates this effect clearly.
| Treatment Condition | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 as % of Total Quinones |
| 10 µM this compound (48 hours) | 13.2 | 12.2 | 52.0% |
This data underscores the necessity for an analytical method capable of baseline separating and accurately quantifying both UQ10 and DMQ10 to assess the pharmacological activity of COQ7 inhibitors.
Coenzyme Q10 Biosynthesis Pathway
The following diagram illustrates the final steps of the Coenzyme Q10 biosynthesis pathway, highlighting the role of the COQ7 enzyme and the effect of its inhibition.
A Comparative Analysis of Coq7-IN-1 and Genetic Knockout of COQ7 in Coenzyme Q Biosynthesis Research
For Immediate Release
This guide provides a detailed comparison between the use of the chemical inhibitor Coq7-IN-1 and the genetic knockout of the COQ7 gene for studying the function of the COQ7 enzyme and its role in coenzyme Q (CoQ) biosynthesis. This document is intended for researchers, scientists, and drug development professionals engaged in mitochondrial research and related fields.
Introduction to COQ7 and Coenzyme Q
Coenzyme Q, also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria, crucial for cellular energy production. The biosynthesis of CoQ is a multi-step process involving a complex of enzymes encoded by the COQ genes. COQ7, a hydroxylase, catalyzes the penultimate step in this pathway, the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[1] Disruption of COQ7 function, either through genetic mutations or chemical inhibition, leads to a deficiency in CoQ and an accumulation of its precursor, DMQ.[1] This guide will explore and compare two primary methods for studying COQ7 dysfunction: the pharmacological inhibition with this compound and the genetic ablation via knockout models.
Mechanism of Action
This compound is a potent chemical inhibitor of the human COQ7 enzyme.[2] By binding to the enzyme, it blocks its catalytic activity, thereby preventing the conversion of DMQ to downstream intermediates required for ubiquinone synthesis. This leads to a rapid and dose-dependent decrease in cellular CoQ levels and a corresponding accumulation of DMQ.[2]
Genetic knockout of COQ7 involves the permanent removal of the COQ7 gene from the genome, typically using technologies like CRISPR/Cas9. This results in a complete and stable loss of COQ7 protein expression and, consequently, a total abrogation of its enzymatic function. Similar to chemical inhibition, this leads to a halt in the CoQ biosynthetic pathway at the step preceding COQ7's action.[3]
Comparative Data Presentation
Table 1: Effects on Coenzyme Q Biosynthesis
| Parameter | This compound (HeLa cells)[2] | COQ7 Knockout (Mouse Embryonic Fibroblasts)[4] |
| Ubiquinone-10 (UQ10) Levels | Decreased (12.2 ng/well with 10 µM inhibitor) | Severely reduced or absent |
| Demethoxyubiquinone-10 (DMQ10) Levels | Increased (13.2 ng/well with 10 µM inhibitor) | Significant accumulation |
| DMQ10 as % of Total Quinones | 52.0% (at 10 µM) | Predominant quinone species |
Table 2: Cellular and Phenotypic Consequences
| Parameter | This compound | COQ7 Genetic Knockout |
| Cell Growth/Viability | GI50 of 19.0 µM in WI-38 cells; 9.0 µM in C3A cells[2] | Impaired survival in galactose media (forces mitochondrial respiration)[4] |
| Mitochondrial Respiration | Expected to be impaired due to UQ10 depletion | Severely compromised basal and maximal respiration[3] |
| Metabolic Profile | Not explicitly reported | Shift towards glycolysis to compensate for mitochondrial dysfunction[4] |
| In Vivo Phenotype (Mice) | Not applicable | Embryonically lethal in complete knockout models[1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency and Selectivity of Coq7-IN-1: A Comparative Guide
For researchers and professionals in drug development, understanding the potency and selectivity of a chemical probe is paramount. This guide provides a detailed comparison of Coq7-IN-1, a known inhibitor of the enzyme Coq7, with other potential inhibitors. The information is presented to facilitate an objective assessment of its utility in studying the ubiquinone biosynthesis pathway and its potential as a therapeutic target.
Comparative Analysis of Coq7 Inhibitors
| Inhibitor | Target(s) | Potency (GI50/IC50) | Cell Lines/Assay Conditions | Mechanism of Action | Reference(s) |
| This compound | Coq7 | GI50: 19.0 µM | WI-38 cells | Direct inhibition of Coq7, leading to accumulation of DMQ10. | [1] |
| GI50: 9.0 ± 1.1 µM | C3A cells | [1] | |||
| Clioquinol | Coq7 (and other metalloenzymes) | Not reported | Cultured mammalian cells | Metal chelator, suggested to inhibit Coq7 activity through chelation of iron. | [3] |
| Pyrazole Derivatives | Coq7 (and other enzymes) | Not reported for Coq7 | Various | Varies depending on the specific derivative; known to inhibit a range of enzymes. | [3][4] |
Note: GI50 (50% growth inhibition) is a measure of a compound's effect on cell proliferation and is not a direct measure of enzyme inhibition (IC50).
Experimental Protocols
The potency of Coq7 inhibitors is typically assessed using a cell-based assay that measures the accumulation of the Coq7 substrate, demethoxyubiquinone (DMQ), and the corresponding decrease in the final product, ubiquinone (CoQ10).
Cell-Based Coq7 Inhibition Assay
Objective: To determine the inhibitory effect of a compound on Coq7 activity in a cellular context.
Methodology:
-
Cell Culture: Human cell lines with high ubiquinone synthesis activity, such as HeLa cells, are cultured in appropriate media[4].
-
Compound Treatment: Cells are treated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 48 hours)[4]. A vehicle control (e.g., DMSO) is run in parallel.
-
Lipid Extraction: After treatment, cells are harvested, and total lipids are extracted using a suitable solvent system (e.g., ethanol/hexane)[3].
-
Quantification of DMQ10 and CoQ10: The extracted lipids are analyzed by High-Performance Liquid Chromatography (HPLC) with a UV or electrochemical detector to separate and quantify the levels of DMQ10 and CoQ10[3][5][6].
-
Data Analysis: The ratio of DMQ10 to CoQ10 is calculated for each inhibitor concentration. An increase in this ratio compared to the vehicle control indicates inhibition of Coq7. The concentration of the inhibitor that causes a 50% increase in the DMQ10/CoQ10 ratio can be determined to represent the cellular IC50.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the context of Coq7 inhibition and the experimental procedures used for its assessment, the following diagrams are provided.
Caption: The ubiquinone biosynthesis pathway, highlighting the role of Coq7 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Coq7-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Coq7-IN-1, a potent inhibitor of human coenzyme Q (COQ7) used in ubiquinone synthesis research.[1] Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Disposal Plan
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the prudent approach is to treat it as a potentially hazardous chemical. The following step-by-step procedures are based on established best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE) Before handling this compound in any form (solid or in solution), always wear standard personal protective equipment:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection Proper segregation is the foundation of safe chemical disposal. Never dispose of this compound or its solutions down the drain or in regular trash.
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealable waste container.
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound (CAS No. 2579696-72-1)".
-
Also, collect any materials heavily contaminated with the solid compound, such as weighing papers or contaminated gloves, in a designated solid chemical waste container.
-
-
Liquid Waste (e.g., in DMSO):
-
This compound is often dissolved in solvents like DMSO for experimental use.[1]
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid waste container (plastic is often preferred).
-
Label the container as "Hazardous Waste" and list all constituents, including the solvent (e.g., "this compound in DMSO").
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and flasks that have come into contact with this compound should be placed in a designated solid hazardous waste container.
-
For reusable glassware, rinse it with a small amount of an appropriate solvent (e.g., acetone or ethanol) and collect the rinsate in your hazardous liquid waste container. After this initial decontamination, the glassware can typically be washed normally.
-
Step 3: Storage in a Satellite Accumulation Area (SAA) Store all waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Clearly marked. Keep waste containers securely closed except when adding waste.
Step 4: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste. EHS is responsible for the proper management and ultimate disposal of chemical waste in compliance with federal and state regulations.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity and storage of this compound and a related inhibitor, Coq7-IN-2.
| Parameter | Compound | Value | Cell Line / Conditions | Source |
| Growth Inhibition (GI₅₀) | This compound | 19.0 µM | WI-38 cells | [1] |
| This compound | 9.0 ± 1.1 µM | C3A cells | [1] | |
| Inhibitory Concentration (IC₅₀) | Coq7-IN-2 | 7.3 µM | DMQ₁₀ accumulation | [2] |
| Coq7-IN-2 | 15.4 µM | UQ₁₀ accumulation | [2] | |
| Quinone Content | This compound (10 µM for 2 days) | 13.2 ng/well (DMQ₁₀) | HeLa cells | [1] |
| This compound (10 µM for 2 days) | 12.2 ng/well (UQ₁₀) | HeLa cells | [1] | |
| Stock Solution Stability | This compound / Coq7-IN-2 | 6 months | Stored at -80°C | [1][2] |
| This compound / Coq7-IN-2 | 1 month | Stored at -20°C | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Growth Inhibition Assay
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
-
Cell Seeding: Plate cells (e.g., WI-38 or C3A) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium to achieve final concentrations ranging from 0 to 30 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for the designated period (e.g., 4 days).[1]
-
Viability Assessment (using CCK-8):
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression model to calculate the GI₅₀ value.
Protocol 2: Quantification of Quinones by HPLC
This protocol details the extraction and measurement of demethoxyubiquinone (DMQ₁₀) and ubiquinone (UQ₁₀) from cultured cells.
-
Cell Culture and Treatment: Grow cells (e.g., HeLa) to approximately 80% confluency. Treat the cells with this compound (e.g., 10 µM) or a vehicle control for the desired duration (e.g., 2 days).[1]
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS and scrape them into a collection tube.
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
Extract the quinones from the lysate by adding a 5:2 (v/v) mixture of ethanol and hexane. Vortex vigorously and centrifuge to separate the phases.
-
-
Sample Preparation: Carefully collect the upper hexane layer containing the lipids and quinones. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: An isocratic mobile phase of 70% methanol and 30% ethanol is suitable.
-
Flow Rate: Set the flow rate to 0.3 mL/min.
-
Detection: Monitor the eluent at a wavelength of 275 nm.
-
Injection: Inject the reconstituted sample into the HPLC system.
-
-
Quantification: Identify and quantify the peaks corresponding to DMQ₁₀ and UQ₁₀ by comparing their retention times and peak areas to those of known standards.
Visualizing the Mechanism of Action
This compound exerts its effect by inhibiting the COQ7 enzyme, a critical component of the ubiquinone (Coenzyme Q) biosynthesis pathway. This pathway is essential for mitochondrial respiration. The COQ7 enzyme is responsible for hydroxylating the intermediate 5-demethoxyubiquinone (DMQ). Inhibition of COQ7 leads to a buildup of DMQ and a subsequent decrease in the final product, ubiquinone.[1]
Caption: Inhibition of the COQ7 enzyme by this compound in the ubiquinone biosynthesis pathway.
References
Personal protective equipment for handling Coq7-IN-1
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Coq7-IN-1 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. Given that this compound is a novel research chemical, this guidance is based on general laboratory safety principles for handling compounds with unknown toxicological properties.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. Therefore, this guidance is based on best practices for handling research chemicals of unknown hazards. It is imperative to supplement this information with a risk assessment specific to your laboratory and to consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound due to the absence of detailed toxicological data. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing. | Protects eyes and face from splashes of the chemical, whether in solid or solution form. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling larger quantities, a risk assessment should be performed to determine if a respirator is necessary. | Protects against inhalation of the compound, particularly if it is in a powdered form that can become airborne. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package.
-
Verify that the container is properly labeled and sealed.
-
Store this compound according to the supplier's recommendations. Typically, the solid form is stored at -20°C for long-term stability.[1] If provided in a solvent such as DMSO, it may require storage at -80°C.[1][2]
Preparation of Solutions:
-
All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Before weighing, ensure the balance is clean and located in an area with minimal air currents.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound. Avoid creating dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing. This compound is often supplied as a solution in DMSO.[1][2]
-
Cap the vial tightly and mix by vortexing or gentle agitation until the solid is fully dissolved.
Handling of Solutions:
-
Always wear appropriate PPE when handling solutions of this compound.
-
Conduct all procedures that may generate aerosols or involve heating in a chemical fume hood.
-
Use calibrated pipettes for accurate and safe transfer of the solution.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan:
-
Waste Categorization: All materials contaminated with this compound (e.g., pipette tips, gloves, empty vials, excess solution) should be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.
-
Disposal Procedure: Dispose of all this compound waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
